Pomalidomide-PEG4-C2-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHAPHCRDKBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-PEG4-C2-NH2 is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for the targeted degradation of disease-causing proteins. This technical guide provides an in-depth overview of the structure, function, and application of this compound. It includes a summary of its chemical properties, its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and the role of its tetraethylene glycol (PEG4) linker. Furthermore, this guide presents detailed experimental protocols for the synthesis and characterization of PROTACs incorporating this linker-ligand conjugate, alongside representative quantitative data to inform on the evaluation of novel protein degraders.
Structure and Chemical Properties
This compound is a synthetic molecule that conjugates the Cereblon-binding agent pomalidomide to a flexible PEG4 linker, which is terminated with a primary amine. This amine group serves as a versatile chemical handle for the attachment of a ligand designed to bind to a specific protein of interest.
The key structural components are:
-
Pomalidomide Moiety: This derivative of thalidomide is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its glutarimide ring is essential for binding to the CRBN substrate receptor.
-
PEG4 Linker: The tetraethylene glycol linker provides spacing and flexibility, which is critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC molecule[2][3][4].
-
C2-NH2 Linker Terminus: The ethylamine group at the end of the PEG chain allows for straightforward conjugation to a target protein ligand, typically through amide bond formation with a carboxylic acid on the ligand.
| Property | Value | Reference |
| Chemical Formula | C23H32N4O8 | [5][6] |
| Molecular Weight | 492.52 g/mol | [5][6] |
| CAS Number | 2225940-52-1 | [5][6] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [5] |
| SMILES | NCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O | [5] |
| IUPAC Name | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | [5] |
Function and Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The overarching goal of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.
The mechanism of action for a PROTAC synthesized using this compound can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via the conjugated ligand) and to the CRBN E3 ligase (via the pomalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex[3]. The flexibility of the PEG4 linker is crucial for allowing the two proteins to adopt a productive orientation for the subsequent step.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is determined by several quantitative parameters. While specific data for a PROTAC utilizing the this compound linker will be dependent on the target protein and the conjugated ligand, the following tables provide representative data for pomalidomide-based PROTACs to serve as a benchmark.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Parameter | Value | Assay Method | Reference |
| Kd | ~157 nM | Competitive Titration | [7] |
| IC50 | ~1.2 - 3 µM | Competitive Binding Assay | [5][8] |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| EGFRWT | 43.4 nM | >90% | A549 | [9] |
| EGFRT790M | 32.9 nM | ~96% | H1975 | [9] |
| HDAC3 | 0.44 µM | 77% | HCT116 | |
| BTK | 2.2 nM | 97% | Mino |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a target protein ligand (containing a carboxylic acid) to this compound via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) in the anhydrous solvent.
-
Activation: Add the amide coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC mediates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme
-
Purified recombinant CRBN-DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRBN-DDB1 complex, and the target protein.
-
PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Conclusion
This compound is a readily available and highly effective building block for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, coupled with the advantageous properties of the PEG4 linker, provides a robust platform for the development of novel therapeutics for a wide range of diseases. The experimental protocols and representative data presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the rational design and rigorous evaluation of new PROTAC molecules. The continued exploration of such versatile chemical tools will undoubtedly accelerate the advancement of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pomalidomide-PEG4-C2-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Concept: A Versatile Tool for PROTAC Synthesis
Pomalidomide-PEG4-C2-NH2 is a synthetic chemical tool indispensable in the field of targeted protein degradation. It serves as a pre-fabricated E3 ligase ligand-linker conjugate, streamlining the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates two key components:
-
Pomalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, pomalidomide acts as a "hook" to recruit the cellular machinery responsible for protein degradation.
-
PEG4-C2-NH2 Linker: A hydrophilic 4-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This linker provides spatial separation between the E3 ligase and the target protein, a critical factor for the formation of a productive ternary complex. The terminal amine group offers a convenient chemical handle for conjugation to a ligand designed to bind a specific protein of interest.
The primary application of this compound is in the development of PROTACs, which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the body's own protein disposal system, the ubiquitin-proteasome pathway.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound operate through a catalytic mechanism to induce the degradation of a target protein.
Caption: Mechanism of action for a PROTAC synthesized with this compound.
Quantitative Data: Performance of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | BRD4 | THP-1 | <100 | >90 | [1] |
| dBET1 | BRD4 | MV4;11 | 1.8 | >95 | Not explicitly cited |
| ARV-825 | BRD4 | RS4;11 | <1 | >90 | Not explicitly cited |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of a PROTAC targeting BRD4, which could be synthesized using this compound.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a potential synthetic route for conjugating a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) to this compound.
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Methodology:
-
Reactant Preparation: Dissolve the BRD4 ligand (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) in anhydrous DMF to the activated BRD4 ligand solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., THP-1, a human acute monocytic leukemia cell line) in appropriate media and conditions until they reach a suitable confluency.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blot Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (BRD4) and a primary antibody for a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the BRD4 band to the loading control band to determine the extent of protein degradation at each PROTAC concentration.
Conclusion
This compound is a valuable research tool that simplifies the synthesis of pomalidomide-based PROTACs. Its pre-packaged nature of an E3 ligase ligand and a flexible linker with a reactive handle allows researchers to focus on the development and optimization of the target-binding portion of the PROTAC. The methodologies outlined in this guide provide a framework for the successful synthesis and evaluation of novel protein degraders, paving the way for new therapeutic strategies in various diseases.
References
Pomalidomide-PEG4-C2-NH2: A Technical Guide to its Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Pomalidomide-PEG4-C2-NH2, a crucial building block in the field of targeted protein degradation. We will explore its core mechanism of action within Proteolysis Targeting Chimeras (PROTACs), present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.
Introduction: The Role of Pomalidomide in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects these two moieties.[3]
Pomalidomide, an immunomodulatory drug (IMiD), is a well-established and widely used ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[][4][5] CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6] this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which serves to recruit CRBN, and a flexible 4-unit polyethylene glycol (PEG) linker terminating in an amine group (-NH2).[7][8][9] This terminal amine provides a convenient chemical handle for conjugation to a POI-binding ligand, facilitating the synthesis of a complete PROTAC molecule.[10]
Core Mechanism of Action
The primary function of the pomalidomide moiety within a PROTAC is to hijack the CRBN E3 ligase and bring it into close proximity with a specific protein of interest. This induced proximity triggers a cascade of events leading to the target's destruction.[3][5]
The process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via its POI ligand) and the CRBN E3 ligase (via its pomalidomide ligand). This forms a crucial "POI-PROTAC-E3 ligase" ternary complex.[3][5] The stability and conformation of this complex are critical for degradation efficiency.[5] The flexibility and length of the linker, such as the PEG4 chain in this compound, play a vital role in enabling effective ternary complex formation.[11]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[1] The proteasome unfolds and degrades the tagged target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[3]
The structure of the this compound conjugate itself is designed for modular PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-PEG4-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a pre-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), this molecule offers a streamlined approach for the synthesis of heterobifunctional degraders. This document details the mechanism of action, quantitative binding data of its parent molecule, and key experimental protocols relevant to its application.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the well-characterized immunomodulatory drug (IMiD) pomalidomide, which is known to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] This pomalidomide core is covalently attached to a 4-unit polyethylene glycol (PEG) linker that terminates in a primary amine (C2-NH2).[1][3] This terminal amine group provides a convenient chemical handle for conjugation to a ligand targeting a protein of interest, thus facilitating the rapid synthesis of PROTACs.[1][3]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The use of pre-synthesized ligand-linker conjugates like this compound accelerates the discovery and development of new protein degraders.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
| Synonyms | Cereblon Ligand-Linker Conjugates 8, E3 Ligase Ligand-Linker Conjugates 22 |
| Molecular Formula | C23H32N4O8 |
| Molecular Weight | 492.52 g/mol |
| CAS Number | 2225940-52-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the Cereblon-binding moiety within a PROTAC. The pomalidomide portion of the molecule binds to a specific pocket on CRBN, effectively "hijacking" the E3 ligase complex.[5] When the other end of the PROTAC is bound to a target protein, a ternary complex is formed, bringing the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.
Quantitative Binding Data for the Pomalidomide Core
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |
| Iberdomide (CC-220) | 60 nM, ~150 nM | - | TR-FRET |
Note: The binding affinities can vary depending on the specific assay conditions and constructs used.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of pomalidomide-based cereblon ligands.
Synthesis of a Pomalidomide-PEG-Amine Linker
This protocol describes a general method for the synthesis of a pomalidomide derivative with a PEG linker and a terminal amine, which is analogous to this compound. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-fluoro-thalidomide
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-C2-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Procedure:
-
To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO, add Boc-NH-PEG4-C2-NH2 (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound.
-
Dissolve the purified Boc-protected intermediate in DCM and add TFA (10-20% v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product can be purified by reverse-phase HPLC to yield the final this compound.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of this compound to Cereblon in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified Cereblon/DDB1 complex
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of CRBN/DDB1:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the CRBN/DDB1 complex over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the analyte solutions over the immobilized CRBN/DDB1 surface and the reference cell at a constant flow rate.
-
Monitor the change in response units (RU) during the association phase.
-
Switch back to running buffer to monitor the dissociation of the analyte.
-
After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust, high-throughput assay to measure the formation of the ternary complex between the target protein, a PROTAC, and Cereblon.
Materials:
-
Recombinant, tagged target protein (e.g., GST-tagged)
-
Recombinant, tagged Cereblon/DDB1 complex (e.g., His-tagged)
-
PROTAC synthesized using this compound
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST)
-
TR-FRET assay buffer
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare working solutions of the tagged target protein, tagged CRBN/DDB1 complex, and the labeled antibodies in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the tagged target protein, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Include controls such as no PROTAC, and each protein with the PROTAC individually.
-
Add the donor and acceptor labeled antibodies to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation and antibody binding.
-
-
Detection:
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes that prevent ternary complex formation.
-
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature simplifies the synthesis of pomalidomide-based PROTACs, enabling the rapid exploration of new target proteins for degradation. A thorough understanding of its mechanism of action, the binding properties of its pomalidomide core, and the application of robust biophysical and biochemical assays are essential for the successful development of novel and effective protein degraders. This guide provides a foundational resource for scientists and drug developers working to harness the therapeutic potential of this powerful technology.
References
An In-depth Technical Guide to the Pomalidomide-PEG4-C2-NH2 Linker: Core Properties and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and overall pharmacokinetic properties. This technical guide provides a comprehensive overview of the Pomalidomide-PEG4-C2-NH2 linker, a widely utilized component in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
Pomalidomide, a derivative of thalidomide, serves as the CRBN-recruiting ligand. The tetraethylene glycol (PEG4) chain offers a balance of hydrophilicity and conformational flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal primary amine (-NH2) on the ethyl (C2) spacer provides a reactive handle for conjugation to a POI-targeting ligand. This guide details the core physicochemical properties of the this compound linker, outlines experimental protocols for its characterization and use, and provides visualizations of the underlying biological pathways and experimental workflows.
Core Properties of this compound
The fundamental properties of the this compound linker are crucial for its application in PROTAC design. This linker is commercially available in both its free base and hydrochloride salt forms, which exhibit different molecular weights and solubilities.
| Property | This compound | This compound Hydrochloride |
| Chemical Structure | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[1] | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride[2] |
| Molecular Formula | C23H32N4O8[1] | C23H33ClN4O8[2] |
| Molecular Weight | 492.52 g/mol [1] | 528.98 g/mol [2] |
| CAS Number | 2225940-52-1[1][3] | 2357105-92-9[2] |
| Appearance | Solid[1] | Light yellow to yellow solid[2] |
| Solubility | DMSO: ~50 mg/mL (requires sonication)[1] | DMSO: 220 mg/mL (requires sonication), H2O: 100 mg/mL (requires sonication)[2] |
| Storage Conditions | Store at -20°C in a dry, dark place.[1] It is recommended to freshly prepare solutions as the compound can be unstable.[3] | Store at -20°C, sealed and away from moisture. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2] |
| Purity | Typically ≥95% or ≥98% as confirmed by LC-MS and NMR. | Typically high purity as provided by commercial suppliers. |
Signaling Pathway of Pomalidomide-Based PROTACs
The mechanism of action of a PROTAC utilizing the this compound linker involves co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event forms a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. The E1 ubiquitin-activating enzyme activates ubiquitin, which is then transferred to an E2 ubiquitin-conjugating enzyme. The E2 enzyme, in complex with the E3 ligase, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome, which unfolds and proteolytically cleaves the POI into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
A comprehensive evaluation of a PROTAC constructed with the this compound linker involves a series of in vitro and cellular assays.
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating the this compound linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation
This workflow outlines the key steps to evaluate the efficacy of a synthesized PROTAC in a cellular context, using a pomalidomide-based PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) as an example.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., H1975 non-small cell lung cancer cells, which harbor an EGFR mutation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).
-
Physicochemical Characterization Protocols (General)
a. Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the linker to a known volume of solvent (e.g., water, PBS at a specific pH) in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the linker in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
The measured concentration represents the thermodynamic solubility of the linker in that solvent at that temperature.
b. Stability Assessment (LC-MS Based):
-
Prepare solutions of the linker in various buffers (e.g., pH 4, 7.4, 9) and at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by LC-MS to determine the remaining percentage of the parent linker.
-
The degradation rate can be calculated to assess the stability under different conditions.
c. pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the linker in a solution of known ionic strength.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve for the primary amine.
Conclusion
The this compound linker is a valuable and versatile tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, which combines a high-affinity CRBN ligand with a flexible and hydrophilic PEG spacer and a reactive amine handle, makes it a popular choice for researchers in the field. A thorough understanding of its core properties and the application of robust experimental protocols are essential for the successful design and evaluation of novel PROTAC-based therapeutics. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize this linker in their research endeavors.
References
Pomalidomide-PEG4-C2-NH2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-PEG4-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, provides a representative experimental protocol for its synthesis and formulation, and illustrates the key signaling pathway associated with its parent compound, pomalidomide.
Core Molecular Data
This compound is a synthetic ligand-linker conjugate. It incorporates the pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene glycol (PEG) linker that terminates in an amine group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation.
| Property | Value | Source(s) |
| Molecular Formula | C23H32N4O8 | [1][2] |
| Molecular Weight | 492.52 g/mol | [1][2] |
| CAS Number | 2225940-52-1 | [1][2] |
| Appearance | Solid Powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Primary Application | PROTAC Development | [2][3] |
Experimental Protocols
The following sections provide a representative synthesis protocol for pomalidomide-linker conjugates and a detailed protocol for the formulation of this compound for in vivo studies.
Representative Synthesis of Pomalidomide-PEG Linkers
The synthesis of pomalidomide-conjugates can be challenging, often suffering from long reaction times and the formation of byproducts. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. The following is a generalized protocol based on methodologies for the synthesis of similar pomalidomide-based PROTAC linkers.
Materials:
-
4-Fluoro-pomalidomide
-
Amine-PEG4-C2-Boc (or other appropriately protected PEG linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
Dissolve 4-fluoro-pomalidomide and a slight excess of the protected amine-PEG linker in DMF or DMSO.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Heat the reaction mixture, for example, to 80-100°C, and monitor the reaction progress by LC-MS. Recent rapid synthesis methods suggest that temperature elevation can significantly shorten reaction times to minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting Boc-protected conjugate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the final this compound product.
-
In Vivo Formulation Protocol
This protocol describes the preparation of a suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a Stock Solution:
-
Prepare a 55.0 mg/mL stock solution of this compound in DMSO.
-
-
Prepare the Working Solution (Example for 1 mL):
-
To 400 µL of PEG300, add 100 µL of the 55.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of 5.5 mg/mL.
-
Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.
Signaling Pathway and Experimental Workflow
Pomalidomide exerts its therapeutic effects by hijacking the E3 ubiquitin ligase complex. The following diagrams illustrate the mechanism of action of pomalidomide and a typical experimental workflow for PROTAC-mediated protein degradation.
Caption: Pomalidomide's mechanism of action.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to Pomalidomide-PEG4-C2-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand and associated linker. This guide provides a comprehensive technical overview of Pomalidomide-PEG4-C2-NH2, a widely utilized building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is a synthetic conjugate that incorporates the high-affinity pomalidomide ligand, which binds to the CRBN substrate receptor of the CUL4A E3 ubiquitin ligase complex.[1] This ligand is connected to a 4-unit polyethylene glycol (PEG) linker, terminating in a primary amine (NH2) functional group. This terminal amine provides a versatile handle for conjugation to a "warhead"—a ligand that binds to the target protein of interest—thus completing the PROTAC structure. The PEG linker offers desirable physicochemical properties, including increased solubility and flexibility, which can be crucial for optimal ternary complex formation and subsequent degradation.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and downstream applications.
| Property | Value | Reference |
| Molecular Formula | C23H32N4O8 | [3][4] |
| Molecular Weight | 492.52 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Solubility | DMSO: 45 mg/mL (91.37 mM) | [3] |
| Storage | Powder: -20°C for 3 years | [3] |
| In solvent: -80°C for 1 year | [3] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of this compound is to serve as the CRBN-recruiting arm of a PROTAC. The resulting heterobifunctional molecule orchestrates a series of molecular events culminating in the degradation of the target protein.
The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) via its warhead and to CRBN through the pomalidomide moiety. This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN). Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs with PEG linkers against various protein targets. It is important to note that the linker length and attachment point can significantly influence degradation efficiency.
Binding Affinity of Pomalidomide to Cereblon
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | [1][6] |
| Pomalidomide | 14.7 ± 1.9 µM (to CRBN TBD) | [7] |
Representative Degradation Data for Pomalidomide-PEG PROTACs
Target: Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG-based | 2.2 | 97 | Mino | [8] |
| DD 03-171 | Not specified | 5.1 | >90 (inferred) | Not specified | |
| PTD10 | PEG-based | 0.5 | >90 (inferred) | Not specified | [9] |
| DBt-5 | PEG-12 | 55 | >80 | TMD8 | [10] |
Target: Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 13 | PEG and triazole | 3.57 | 91 | HCC-827 | [11] |
| MS39 | Not specified | 5.0 | >90 (inferred) | HCC-827 | [11] |
| PROTAC EGFR degrader 2 | Not specified | 36.51 | >90 (inferred) | Not specified | [12] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a hypothetical protein of interest (POI) ligand ("Warhead-COOH") containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
To a solution of Warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution in DMSO
-
Cell culture medium and reagents
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.
a) Surface Plasmon Resonance (SPR)
-
Principle: Measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase in real-time.
-
General Protocol:
-
Immobilize one of the proteins (e.g., the target protein) on an SPR sensor chip.
-
Inject the second protein (e.g., CRBN) with and without the PROTAC over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and the binding affinity (Kd).
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: Directly measures the heat changes associated with binding events, providing thermodynamic parameters.
-
General Protocol:
-
Place a solution of one protein (e.g., the target protein) in the ITC cell.
-
Titrate a solution of the PROTAC and the second protein (e.g., CRBN) into the cell.
-
Measure the heat evolved or absorbed during each injection.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
-
c) NanoBRET™ Ternary Complex Assay
-
Principle: A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and CRBN.
-
General Protocol:
-
Co-express the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® in cells.
-
Add the HaloTag® ligand, which is a fluorescent acceptor.
-
Treat the cells with the PROTAC.
-
Measure the BRET signal, which increases when the PROTAC brings the NanoLuc® donor and the fluorescent acceptor into close proximity.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its well-defined structure, favorable physicochemical properties conferred by the PEG linker, and reactive terminal amine make it a staple in the construction of novel protein degraders. A thorough understanding of its properties, the mechanism of PROTAC action, and the application of robust experimental protocols are essential for the successful design and optimization of potent and selective therapeutics in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. PROTAC EGFR degrader 2 Datasheet DC Chemicals [dcchemicals.com]
Pomalidomide-PEG4-C2-NH2: An In-depth Technical Guide to E3 Ubiquitin Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. At the core of this technology lies the strategic recruitment of the cell's own ubiquitin-proteasome system. Pomalidomide, a potent derivative of thalidomide, has emerged as a key E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C2-NH2, a pre-functionalized chemical tool designed to streamline the development of pomalidomide-based PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to empower researchers in their quest for novel therapeutics.
Core Concepts: The PROTAC Strategy and the Role of Pomalidomide
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide functions as a potent molecular glue, binding to the CRBN subunit of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event allosterically modulates the substrate specificity of CRBN, enabling the recruitment and subsequent ubiquitination of neosubstrates, such as the transcription factors IKZF1 and IKZF3.[1] In the context of PROTACs, pomalidomide serves as the E3 ligase "hook," tethering the entire degradation machinery to the targeted protein.
This compound is a ready-to-use chemical entity that incorporates the pomalidomide warhead and a flexible 4-unit polyethylene glycol (PEG) linker, terminating in a primary amine. This amine functionality provides a convenient handle for conjugation to a POI ligand, typically through the formation of a stable amide bond with a carboxylic acid on the targeting moiety.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C23H32N4O8 | [2] |
| Molecular Weight | 492.52 g/mol | [2] |
| CAS Number | 2225940-52-1 | [2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: ≥ 45 mg/mL (91.37 mM) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation
The efficacy of a pomalidomide-based PROTAC is contingent on the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The PEG4 linker in this compound plays a critical role in this process, providing the necessary length and flexibility to span the distance between the POI and CRBN and to allow for an optimal orientation for ubiquitin transfer.
Experimental Protocols
Amide Coupling of this compound to a Carboxylic Acid-Containing POI Ligand
This protocol describes a general procedure for the synthesis of a pomalidomide-based PROTAC via amide bond formation. Optimization of reaction conditions may be necessary for specific POI ligands.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the POI ligand (1.0 eq) in the anhydrous solvent in a clean, dry reaction vessel.
-
Activation: Add the amide coupling reagent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by analytical HPLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water. The crude product can be extracted with a suitable organic solvent.
-
Purification: Purify the crude PROTAC using preparative HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
The Strategic Imperative of the PEG4 Linker in Pomalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]
The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties. This guide provides an in-depth technical analysis of the role of the PEG4 linker in the design and function of pomalidomide-based PROTACs.
The Multifaceted Role of the PEG4 Linker
The selection of a four-unit polyethylene glycol (PEG4) linker in the architecture of pomalidomide-based PROTACs is a strategic choice driven by its unique combination of hydrophilicity, flexibility, and defined length. These characteristics profoundly influence several key aspects of PROTAC function, from its drug-like properties to its biological activity.
Physicochemical Properties: Enhancing Drug-Likeness
One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability.[4] PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.[4]
The PEG4 linker strikes a balance between increasing hydrophilicity and maintaining sufficient permeability. While longer PEG chains can further increase solubility, they can also negatively impact cell permeability.[4] The relatively short and flexible nature of the PEG4 linker allows the PROTAC to adopt conformations that can shield its polar surface area, facilitating passage across the cell membrane.[4][5]
Ternary Complex Formation: The Key to Efficacy
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The linker is a critical determinant of the geometry and stability of this complex.[2] The length and flexibility of the PEG4 linker are crucial in allowing the warhead and the pomalidomide ligand to bind to their respective proteins simultaneously and adopt an orientation that is favorable for ubiquitin transfer from the E2-conjugating enzyme to the target protein.[7]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2] The optimal linker length is target-dependent, but the PEG4 linker often represents a good starting point for optimization.[8]
Data Presentation: The Impact of Linker Composition on PROTAC Activity
The following tables summarize quantitative data for pomalidomide-based PROTACs, illustrating the impact of the linker on their degradation capabilities. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 21 | BRD4 | Dihydroquinazolinone-linker-pomalidomide | 810 | >90 (at 1 µM) | THP-1 | [9] |
| ZQ-23 | HDAC8 | HDAC6/8 inhibitor-linker-pomalidomide | 147 | 93 | Not Specified | [10] |
| RC-2 | BTK | Ibrutinib-linker-pomalidomide | 1.8 | >95 | Mino | [11] |
| IR-2 | BTK | Ibrutinib-linker-pomalidomide | 1.5 | >95 | Mino | [11] |
| NC-1 | BTK | Ibrutinib-linker-pomalidomide | 2.5 | >95 | Mino | [11] |
| RC-3 | BTK | Ibrutinib-linker-pomalidomide | 1.7 | >95 | Mino | [11] |
Table 1: Degradation Potency of Pomalidomide-Based PROTACs with Varied Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pomalidomide-based PROTACs.
Synthesis of Pomalidomide-PEG4-Linker Conjugate
This protocol describes a general method for synthesizing a pomalidomide-linker conjugate that can then be attached to a warhead.
Materials:
-
Pomalidomide
-
Boc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Coupling Reaction: To a solution of pomalidomide (1.0 eq) and Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-protected pomalidomide-PEG4-amine.
-
Boc Deprotection: Dissolve the purified product in a mixture of TFA and DCM (e.g., 1:4 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the pomalidomide-PEG4-amine conjugate as a TFA salt.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
Materials:
-
Cultured cells
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 10x DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours.
-
Cell Lysis: Lyse the cells in the specialized lysis buffer to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination of the target protein.
-
Mandatory Visualizations
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Mechanism of pomalidomide-based PROTACs.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The PEG4 linker is a critical component in the design of effective pomalidomide-based PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes it a valuable tool for medicinal chemists. The rational design of the linker, including the careful consideration of its length and composition, is paramount to optimizing the degradation potency and overall drug-like properties of these novel therapeutics. As our understanding of the structural and dynamic nature of ternary complexes continues to evolve, so too will our ability to design the next generation of highly specific and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG4-C2-NH2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-C2-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation.[1][2][3] This synthetic E3 ligase ligand-linker conjugate incorporates the high-affinity pomalidomide moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible 4-unit polyethylene glycol (PEG) linker terminating in an amine group.[1][2][4] The terminal amine group provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
These application notes provide a comprehensive guide on the utilization of this compound in the synthesis of PROTACs and their subsequent application in cell-based assays to induce and quantify the degradation of a target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The central mechanism of action for a PROTAC synthesized using this compound is the hijacking of the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[5][6] The PROTAC acts as a molecular bridge, facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[6] This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[5][] The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Prior to assessing the degradation capabilities of a novel PROTAC synthesized with this compound, it is crucial to confirm the binding of the pomalidomide moiety to its target, Cereblon.
Cereblon Binding Assay (In Vitro)
This assay confirms that the pomalidomide component of the PROTAC retains its ability to bind to the CRBN E3 ligase. Commercially available kits, such as HTRF or Fluorescence Polarization (FP) based assays, are recommended.[8][9]
Principle of HTRF Competitive Binding Assay:
This assay relies on a competitive format where the test compound (your PROTAC) competes with a fluorescently labeled tracer (e.g., Thalidomide-Red) for binding to a GST-tagged human Cereblon protein.[8] An anti-GST antibody labeled with a FRET donor (Europium cryptate) is also included. When the tracer binds to Cereblon, FRET occurs. Your PROTAC will disrupt this interaction, leading to a decrease in the FRET signal.[8]
Protocol Outline (HTRF):
-
Prepare serial dilutions of the PROTAC.
-
In a 384-well low volume white plate, add the PROTAC dilutions.
-
Add the GST-tagged human Cereblon protein.
-
Add the pre-mixed HTRF reagents (Europium cryptate-labeled anti-GST antibody and Thalidomide-Red tracer).
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IC50 value from the dose-response curve.
Target Protein Degradation Assay (Cell-Based)
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard and reliable method for quantifying changes in protein levels.[5][10]
Caption: Western Blot Workflow for PROTAC Efficacy.
Detailed Protocol (Western Blot):
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[10]
-
Prepare a stock solution of the PROTAC in DMSO. It is recommended to prepare fresh solutions as the compound may be unstable in solution.[1]
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5]
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.[10]
High-Throughput Protein Degradation Assay (HiBiT-Based)
For screening larger numbers of compounds or for more detailed kinetic analysis, the HiBiT protein tagging system offers a sensitive and high-throughput alternative to western blotting.[11][12]
Principle:
This technology involves CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[11] The HiBiT peptide has a high affinity for the LgBiT protein. When LgBiT is added to cell lysates (or co-expressed in live cells), it complements with the HiBiT tag to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[11][13]
Protocol Outline (Lytic Endpoint Assay):
-
Use a CRISPR-engineered cell line expressing the HiBiT-tagged target protein.
-
Seed cells in a 96- or 384-well plate.
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Prepare the lytic detection reagent by mixing the lytic buffer, LgBiT protein, and luciferase substrate.[11]
-
Add the lytic detection reagent to the cells.
-
Measure luminescence using a plate reader.[11]
-
Calculate degradation parameters (DC50, Dmax, and degradation rate).[12]
Data Presentation
Quantitative data from the protein degradation assays should be summarized in a clear and structured table for easy comparison of different PROTACs or experimental conditions.
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 24 | 15 | 95 |
| PROTAC-B | BTK | Ramos | 16 | 5 | 98 |
| PROTAC-C | STAT3 | MDA-MB-231 | 24 | 50 | 85 |
This is example data and should be replaced with experimental results.
Conclusion
This compound is an essential tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ligase. The protocols outlined in these application notes provide a robust framework for confirming the binding of pomalidomide-based PROTACs to Cereblon and for quantifying their efficacy in inducing the degradation of target proteins in cell-based assays. The choice of assay, from traditional western blotting to high-throughput HiBiT-based methods, will depend on the specific research needs, from initial characterization to large-scale screening efforts. Careful experimental design and data analysis are critical for the successful development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 3.4. Western Blot and Protein Degradation Assay [bio-protocol.org]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Protein Degradation with Pomalidomide-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide-PEG4-C2-NH2 is a key building block in the synthesis of PROTACs, providing a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 4-unit polyethylene glycol (PEG) linker that terminates in an amine group.[1][2][3] This terminal amine allows for straightforward conjugation to a ligand for a POI, enabling the rapid development of novel protein degraders.
This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs synthesized using this compound. We will use the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, as an exemplary application.
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase.[4][5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of additional target protein molecules.[5]
Data Presentation: Quantitative Analysis of BRD4 Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation (Dmax). The following table summarizes the degradation efficiency of ARV-825, a pomalidomide-based PROTAC with a PEG linker that targets BRD4.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | >95% |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., HeLa, THP-1, MDA-MB-231)
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of PROTAC-mediated protein degradation on cell proliferation.
Materials:
-
Cells and culture medium
-
PROTAC and vehicle control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cells, PROTAC, and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-V5 if the E3 ligase is tagged)
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
To the pre-cleared lysate, add the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples and an input control.
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and the immunoprecipitated protein (e.g., CRBN). An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizations
BRD4 Signaling Pathway
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, recognizing acetylated lysine residues on histones.[1] This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) to promoters, leading to the transcription of target genes, including the proto-oncogene c-MYC.[2]
Experimental Workflow for PROTAC Evaluation
The following diagram outlines the key steps in the experimental evaluation of a novel PROTAC synthesized from this compound.
References
Application Notes and Protocols for Pomalidomide-PEG4-C2-NH2 Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Pomalidomide-PEG4-C2-NH2 to a protein of interest, such as a monoclonal antibody, for the development of targeted therapies and research tools like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below utilize the widely established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl groups on the protein and the primary amine of the this compound linker.
Introduction
Pomalidomide is an immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][5] this compound is a derivative of pomalidomide that incorporates a polyethylene glycol (PEG) linker terminating in a primary amine.[6][7] This functional handle allows for its covalent attachment to proteins of interest, thereby enabling the targeted degradation of specific cellular proteins.
The conjugation of this compound to a protein of interest is a critical step in the development of novel therapeutics. The efficiency of this conjugation, and the resulting drug-to-protein ratio, can significantly impact the efficacy and safety of the final product. These notes provide detailed protocols for the conjugation reaction, purification of the conjugate, and characterization of the final product.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. The diagram below illustrates the signaling pathway initiated by a pomalidomide-containing conjugate.
Caption: Pomalidomide conjugate recruits CRBN to the target protein, leading to ubiquitination and degradation.
Experimental Workflow for Conjugation and Characterization
The overall workflow for conjugating this compound to a protein and characterizing the resulting conjugate is depicted below.
Caption: Workflow for Pomalidomide-protein conjugation and subsequent characterization.
Detailed Experimental Protocols
Protocol 1: Activation of Protein Carboxyl Groups using EDC/NHS
This protocol describes the activation of carboxyl groups (-COOH) on the protein of interest to form reactive NHS esters.
Materials:
-
Protein of interest (e.g., monoclonal antibody) at 5-10 mg/mL
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the protein solution in Activation Buffer.
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Immediately proceed to the conjugation step or purify the activated protein using a desalting column equilibrated with the appropriate reaction buffer for the next step.
Protocol 2: Conjugation of Activated Protein with this compound
This protocol details the reaction between the NHS-activated protein and the primary amine of this compound.
Materials:
-
NHS-activated protein from Protocol 1
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Add the desired molar excess of the this compound solution to the activated protein solution. The molar ratio will influence the final drug-to-protein ratio and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Pomalidomide-Protein Conjugate
This protocol describes the removal of unreacted this compound and other reaction components.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system or desalting columns
Procedure:
-
Equilibrate the SEC column or desalting columns with Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight protein conjugate, separating it from the low molecular weight unreacted components.
-
Pool the fractions containing the purified conjugate.
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
Protocol 4: Characterization of the Pomalidomide-Protein Conjugate
This protocol outlines methods to determine the drug-to-protein ratio (DPR) and confirm successful conjugation.
A. Drug-to-Protein Ratio (DPR) Determination by UV-Vis Spectroscopy
This method provides an average DPR for the bulk sample.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the wavelength of maximum absorbance for pomalidomide (approximately 310 nm).
-
Calculate the concentration of the protein and the conjugated pomalidomide using the Beer-Lambert law and the respective molar extinction coefficients.
-
The DPR is calculated as the molar ratio of the pomalidomide derivative to the protein.
B. DPR and Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates conjugate species with different numbers of attached pomalidomide molecules.
Procedure:
-
Use a HIC column and a decreasing salt gradient to elute the conjugate species.
-
The unconjugated protein will elute first, followed by species with increasing DPR.
-
The weighted average DPR is calculated from the relative peak areas of the different drug-loaded species.
C. Confirmation of Conjugation by SDS-PAGE and Mass Spectrometry
Procedure:
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein. A shift in the molecular weight of the conjugate compared to the unconjugated protein indicates successful conjugation.
-
Mass Spectrometry (MS): For a more precise analysis, LC-MS can be used to determine the molecular weight of the conjugate and identify the different drug-loaded species.
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data from a series of conjugation experiments to illustrate how quantitative results can be structured for comparison.
Table 1: Conjugation Reaction Conditions and Efficiency
| Experiment ID | Molar Ratio (Pomalidomide:Protein) | Reaction Time (hours) | Reaction Temperature (°C) | Average Drug-to-Protein Ratio (DPR) | Conjugation Efficiency (%) |
| P-C-01 | 5:1 | 2 | 25 | 2.1 | 42 |
| P-C-02 | 10:1 | 2 | 25 | 3.8 | 38 |
| P-C-03 | 20:1 | 2 | 25 | 5.9 | 29.5 |
| P-C-04 | 10:1 | 1 | 25 | 3.2 | 32 |
| P-C-05 | 10:1 | 4 | 25 | 4.1 | 41 |
| P-C-06 | 10:1 | 12 | 4 | 3.9 | 39 |
Table 2: Characterization of Purified Pomalidomide-Protein Conjugates
| Experiment ID | DPR by UV-Vis | DPR by HIC | Purity by SEC (%) | Aggregation (%) |
| P-C-01 | 2.1 | 2.0 | >98 | <1 |
| P-C-02 | 3.8 | 3.7 | >98 | <1.5 |
| P-C-03 | 5.9 | 5.8 | >95 | <3 |
| P-C-04 | 3.2 | 3.1 | >98 | <1.2 |
| P-C-05 | 4.1 | 4.0 | >97 | <1.8 |
| P-C-06 | 3.9 | 3.8 | >98 | <1.3 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DPR | Inefficient protein activation | Ensure EDC/Sulfo-NHS are fresh and used at an appropriate molar excess. Optimize activation time and pH. |
| Hydrolysis of NHS esters | Proceed to the conjugation step immediately after activation. | |
| Insufficient molar excess of this compound | Increase the molar ratio of the pomalidomide derivative to the protein. | |
| High Aggregation | High DPR | Reduce the molar excess of the pomalidomide derivative to achieve a lower DPR. |
| Unfavorable buffer conditions | Optimize the pH and ionic strength of the conjugation and purification buffers. | |
| Poor Purity | Inefficient purification | Optimize the SEC column and running conditions for better separation. |
Conclusion
The successful conjugation of this compound to a protein of interest is a key step in the development of targeted protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to perform and optimize this conjugation, as well as to thoroughly characterize the resulting conjugate. Careful optimization of the reaction conditions and rigorous characterization are essential to ensure the production of a high-quality, effective therapeutic or research agent.
References
- 1. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]
- 7. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-C2-NH2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the effective use of Pomalidomide-PEG4-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene glycol (PEG) linker terminating in an amine group.[1][2] This bifunctional molecule serves as a crucial component for synthesizing PROTACs, which are designed to selectively target and degrade specific proteins of interest within the cell.[3][4]
Physicochemical Properties and Solubility
Understanding the solubility and stability of this compound is critical for accurate and reproducible experimental results. The compound is typically supplied as a solid.[5]
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 50 mg/mL (101.52 mM) | Ultrasonic assistance may be required.[1] |
| DMSO | 45 mg/mL (91.37 mM) | Sonication is recommended.[6] |
| DMSO | 125 mg/mL (279.06 mM) | Ultrasonic, warming, and heating to 60°C may be necessary.[7] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Remarks |
| DMSO | 220 mg/mL (415.89 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is important.[8] |
| Water | 100 mg/mL (189.04 mM) | Ultrasonic assistance may be required.[8] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C in a dry and dark environment, where it can be stable for at least one year.[1][5] Stock solutions, particularly in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] Some sources note that the compound is unstable in solution, and freshly prepared solutions are recommended for experiments.[2]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1] Gentle warming can also be applied if necessary.[7]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
General Protocol for In Vitro Cellular Assays
This protocol provides a general guideline for treating cells with this compound as part of a PROTAC experiment to induce protein degradation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease and phosphatase inhibitors
Protocol:
-
Plate the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
On the day of the experiment, prepare the working concentrations of your PROTAC (synthesized using this compound) by diluting the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of the PROTAC to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24 hours). The optimal time will depend on the specific target protein and cell line.[4]
-
Following incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
The resulting supernatant can be used for downstream analysis, such as Western blotting, to assess the degradation of the target protein.
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound or a PROTAC derived from it needs to be formulated for appropriate administration (e.g., intraperitoneal injection or oral gavage). The following are example formulation protocols.
Protocol 1: Formulation with PEG300 and Tween-80 [9]
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Formulation with SBE-β-CD [8]
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 55.0 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a uniform suspension is achieved.
Note: The suitability of a particular formulation depends on the specific compound and the experimental requirements. It is recommended to assess the stability and solubility of the final formulation before administration.
Mechanism of Action and Signaling Pathway
Pomalidomide functions by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[][11] This binding event alters the substrate specificity of the CRBN E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neo-substrate proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][12] This targeted degradation of IKZF1 and IKZF3 has downstream effects, including immunomodulatory activity (e.g., enhancement of T-cell and NK-cell function) and direct anti-proliferative and pro-apoptotic effects in cancer cells.[11][13] In the context of a PROTAC, the pomalidomide moiety serves to recruit the CRBN E3 ligase to a target protein of interest, leading to its ubiquitination and degradation.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Mechanism of action of Pomalidomide.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. This compound [chemlab-tachizaki.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Applications of Pomalidomide-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-C2-NH2 is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity pomalidomide ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a flexible tetraethylene glycol (PEG4) linker terminating in an amine group.[1][2][3][4][5] This amine handle allows for straightforward conjugation to a ligand targeting a specific protein of interest (POI), creating a heterobifunctional PROTAC.
PROTACs synthesized using this linker hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting its function.[6] The pomalidomide moiety recruits the CRBN E3 ligase, and the POI ligand binds to the target protein. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8][9] The PEG4 linker provides the necessary length and flexibility to facilitate the productive formation of this ternary complex.[10]
These application notes provide an overview of the in vitro applications of PROTACs constructed with this compound, along with detailed protocols for their characterization.
Signaling Pathway
The fundamental mechanism of action for a PROTAC synthesized with this compound involves the recruitment of the CRBN E3 ligase to a target protein, leading to its ubiquitination and degradation. Pomalidomide is also known to induce the degradation of endogenous neosubstrates of CRBN, such as the zinc finger transcription factors IKZF1 and IKZF3. This off-target activity should be considered during the evaluation of a novel PROTAC.[11][12]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - CD Bioparticles [cd-bioparticles.net]
- 9. Recent Developments in PROTAC‐Mediated Protein Degradation: From Bench to Clinic [ouci.dntb.gov.ua]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Synthesizing a PROTAC with Pomalidomide-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins, offering a novel therapeutic modality.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] Pomalidomide is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using a pomalidomide-PEG linker, specifically Pomalidomide-PEG4-C2-NH2, and a generic protein of interest (POI) ligand bearing a carboxylic acid functional group. The protocol focuses on a standard amide coupling reaction, a common and versatile method for PROTAC synthesis.[3][4]
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] The pomalidomide moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the proteasome.[5]
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Characterization
The overall workflow for generating and evaluating a novel PROTAC involves several key stages, from chemical synthesis and purification to biological characterization of its degradation capability and mechanism of action.[2]
Caption: A typical experimental workflow for PROTAC synthesis and validation.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound HCl | Various | E3 Ligase Ligand-Linker |
| POI Ligand-COOH | Synthesized/Custom | Target Protein Binding Moiety |
| HATU | Various | Amide Coupling Reagent |
| DIPEA | Various | Base |
| Anhydrous DMF | Various | Reaction Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Methanol (MeOH) | Various | Solvent |
| Water (HPLC Grade) | Various | HPLC Mobile Phase |
| Acetonitrile (ACN, HPLC Grade) | Various | HPLC Mobile Phase |
| Trifluoroacetic Acid (TFA) | Various | HPLC Mobile Phase Additive |
| Saturated Sodium Bicarbonate Solution | Various | Aqueous Workup |
| Brine | Various | Aqueous Workup |
| Anhydrous Sodium Sulfate | Various | Drying Agent |
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol outlines the coupling of a carboxylic acid-containing ligand for a protein of interest (POI-COOH) with the amine-functionalized pomalidomide-PEG linker.
1. Reagent Preparation:
-
Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and create the free amine in situ.
-
Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
2. Reaction Setup:
-
To the solution of POI Ligand-COOH, add the HATU solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the this compound/DIPEA solution to the activated POI Ligand-COOH mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
3. Reaction Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC as a TFA salt.
5. Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
| Step | Reagent | Equivalents | Molar Mass ( g/mol ) | Sample Mass (mg) |
| 1a. POI Ligand | POI Ligand-COOH | 1.0 | (User Defined) | (User Defined) |
| 1b. E3 Ligand-Linker | This compound | 1.1 | ~519.5 (as HCl) | (Calculated) |
| 1c. Coupling Reagent | HATU | 1.2 | 380.23 | (Calculated) |
| 1d. Base | DIPEA | 3.0 | 129.24 | (Calculated) |
Characterization of the Synthesized PROTAC
1. Western Blotting for DC50 and Dmax Determination:
-
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.[2]
-
Methodology:
-
Seed cells expressing the target protein in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]
-
2. Ubiquitination Assay:
-
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.[6]
-
Methodology:
-
Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitate the target protein from the cell lysates.
-
Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody.
-
A high molecular weight smear in the PROTAC-treated sample (especially in the presence of a proteasome inhibitor) indicates successful polyubiquitination of the target protein.[2]
-
Conclusion
This guide provides a comprehensive protocol for the synthesis and initial characterization of a pomalidomide-based PROTAC. The described amide coupling method is a robust and widely applicable strategy for conjugating a carboxylic acid-containing POI ligand to this compound.[3] Successful synthesis and purification, followed by rigorous biological evaluation, are critical steps in the development of effective protein degraders for therapeutic applications.[2] The PEG linker in the this compound reagent can enhance the solubility and cell permeability of the resulting PROTAC, which are important considerations in drug design.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
Application Notes and Protocols: Pomalidomide-PEG4-C2-NH2 in Western Blot Analysis for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Pomalidomide-PEG4-C2-NH2 is a crucial chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is not a standalone protein degrader but an advanced building block, an E3 ligase ligand-linker conjugate.[2][3] This molecule consists of the Pomalidomide moiety, which binds with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene glycol (PEG4) linker that terminates in a primary amine (-NH2) group.[1][2][4]
The terminal amine group serves as a versatile chemical handle for researchers to conjugate a ligand (or "warhead") specific to a target Protein of Interest (POI). This conjugation creates a heterobifunctional PROTAC. The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[3][6]
Western blotting is the gold-standard immunoassay for quantifying the efficacy of a newly synthesized PROTAC.[6][7] It allows for the direct visualization and quantification of the decrease in POI levels within cells after treatment. Key parameters derived from Western blot data, such as the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation percentage achieved), are essential for evaluating the potency and efficacy of the degrader.[6][8]
Signaling Pathways and Mechanisms
The primary mechanism of action for a PROTAC synthesized using this compound is the hijacking of the ubiquitin-proteasome system (UPS).
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation.
Pomalidomide itself is a potent immunomodulatory drug (IMiD) that induces the degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][] The degradation of these factors leads to downstream anti-cancer effects.
Caption: Downstream signaling effects of Pomalidomide-induced IKZF1/3 degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its DC50 and Dmax values. The table below summarizes representative data for various PROTACs that utilize a pomalidomide-based CRBN ligand to degrade their respective target proteins. These values are illustrative and will vary based on the specific POI ligand, linker, cell line, and experimental conditions.
| Target Protein (POI) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| BRD4 | THP-1 | ~50-100 | >90 | 16-24 | [11] |
| PI3Kγ | THP-1 | 88.4 ± 14.2 | >70 | 24 | [12] |
| Ikaros (IKZF1) | U266 | ~100-1000 | >80 | 6 | [13] |
| Aiolos (IKZF3) | U266 | ~100-1000 | >90 | 6 | [13] |
| mTOR | MDA-MB-231 | ~50-100 | >80 | 24 | [12] |
Experimental Protocols
This section provides a detailed protocol for using a PROTAC synthesized from this compound to quantify POI degradation via Western blot.
1. Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the Protein of Interest (POI).
-
PROTAC Stock Solution: PROTAC synthesized from this compound and a POI ligand, dissolved in DMSO (e.g., 10 mM stock).
-
Vehicle Control: DMSO.
-
Proteasome Inhibitor (Optional Control): MG-132 or Bortezomib.
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) with serum and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Membranes: PVDF or nitrocellulose membranes.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit or mouse anti-POI antibody.
-
Rabbit or mouse anti-loading control antibody (e.g., GAPDH, β-Actin, Vinculin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc, Amersham Imager).
2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Western blot analysis.
3. Step-by-Step Methodology
a. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[11] Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of your PROTAC in fresh culture medium. A typical concentration range for an initial screen is 0, 1, 10, 100, 500, and 1000 nM.[11]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Aspirate the old medium from the cells and add the PROTAC-containing medium.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]
b. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and aspirate the medium.
-
Wash the cells once with 1 mL of ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well and scrape the cells.[11]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer’s instructions.[6]
c. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples using lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.[8] Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[6] Confirm transfer with Ponceau S staining.
d. Immunoblotting
-
Block the membrane with blocking buffer (5% milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against the POI, diluted in blocking buffer as per the manufacturer's recommendation. This is typically done overnight at 4°C.[6][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.[11]
e. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer’s instructions and apply it to the membrane.[11]
-
Capture the chemiluminescent signal using a digital imaging system.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Crucially, strip the membrane and re-probe with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
Normalize the band intensity of the POI to its corresponding loading control band intensity.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control sample (which represents 100% or 0% degradation).[6]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Uptake and Localization of Pomalidomide-PEG4-C2-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design. The Pomalidomide-PEG4-C2-NH2 moiety is a commercially available building block that facilitates the synthesis of CRBN-recruiting PROTACs. The tetraethylene glycol (PEG4) linker offers a balance of flexibility and hydrophilicity, potentially influencing the physicochemical properties and cellular permeability of the final PROTAC molecule.
These application notes provide a comprehensive overview of the experimental methodologies required to characterize the cellular uptake and subcellular localization of PROTACs synthesized using the this compound linker conjugate. Understanding these parameters is critical for optimizing PROTAC design and predicting their therapeutic efficacy.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.
Data Presentation: Quantitative Analysis of Cellular Activity
The efficacy of a PROTAC is determined by its ability to enter the cell, engage its target, and induce degradation. The following tables present representative quantitative data for a hypothetical this compound based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied target for PROTAC-mediated degradation.
Table 1: Cellular Degradation Potency of a BRD4-Targeting PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |
| HEK293T | BRD4 | 15 | >95 | 24 |
| HeLa | BRD4 | 25 | >90 | 24 |
| MCF7 | BRD4 | 50 | ~85 | 24 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Intracellular Concentration of a BRD4-Targeting PROTAC
| Cell Line | Treatment Concentration (nM) | Intracellular Concentration (nM) | Accumulation Ratio (Intra/Extra) |
| HEK293T | 100 | 150 | 1.5 |
| HeLa | 100 | 120 | 1.2 |
| MCF7 | 100 | 90 | 0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 2: LC-MS/MS for Intracellular PROTAC Quantification
This protocol describes the quantification of a PROTAC within cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Ice-cold PBS
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC at a known concentration. After incubation, wash the cells multiple times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis and Extraction: Lyse the cells and extract the PROTAC using acetonitrile containing a suitable internal standard.
-
Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the specific PROTAC.
-
Data Analysis: Quantify the intracellular PROTAC concentration by comparing its peak area to that of the internal standard and a standard curve.
Protocol 3: Confocal Microscopy for PROTAC Localization
This protocol allows for the visualization of the subcellular localization of a fluorescently tagged PROTAC. If the PROTAC is not fluorescent, immunofluorescence for the target protein can show its localization changes upon degradation.
Materials:
-
Fluorescently labeled this compound based PROTAC or primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Cells grown on glass coverslips
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with the fluorescent PROTAC or unlabeled PROTAC for the desired time.
-
Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization.
-
Immunostaining (if applicable): If using an unlabeled PROTAC, block and incubate with primary and fluorescent secondary antibodies.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope, capturing the fluorescence from the PROTAC/antibody and DAPI.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pomalidomide-PEG4-C2-NH2 PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-PEG4-C2-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on resolving issues of low efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4][5][6][7] It comprises three components:
-
Pomalidomide: A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][8]
-
PEG4: A polyethylene glycol linker with four PEG units, which provides spacing and can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2][3][4][5][6][7]
-
C2-NH2: An ethylamine group that provides a reactive handle for conjugation to a ligand that binds to your protein of interest (POI).[1][2][3][4][5][6][7]
In a PROTAC, this molecule acts as the bridge connecting your target protein to the cellular machinery responsible for protein degradation.
Q2: I am observing low or no degradation of my target protein. What are the common initial troubleshooting steps?
Low degradation efficacy is a frequent challenge in PROTAC research. A systematic approach to troubleshooting is crucial.[9] The initial steps should focus on verifying each stage of the PROTAC's mechanism of action. This involves confirming target engagement, assessing cellular permeability, ensuring ternary complex formation, verifying ubiquitination, and checking for proteasomal activity.
Q3: My pomalidomide-based PROTAC is showing off-target effects, particularly on zinc-finger proteins. Why does this happen and how can I mitigate it?
Pomalidomide itself can induce the degradation of certain endogenous zinc-finger (ZF) proteins, such as IKZF1 and IKZF3.[10][11][12] This off-target activity is a known characteristic of the pomalidomide moiety. To minimize these effects, consider the following:
-
Linker Attachment Point: Research indicates that attaching the linker at the C5 position of the pomalidomide's phthalimide ring can sterically hinder interactions with ZF proteins, thus reducing their degradation.[1][10][12]
-
Control Experiments: Always include a control where cells are treated with pomalidomide alone to differentiate between the inherent effects of the pomalidomide scaffold and the specific activity of your PROTAC.[11]
-
Global Proteomics: To get a comprehensive view of off-target effects, consider performing quantitative proteomics to analyze global protein level changes after PROTAC treatment.[1]
Q4: What is the "hook effect" and how can I determine if it is affecting my experiment?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To identify and mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar). The presence of a bell-shaped curve in your degradation data is characteristic of the hook effect.[1]
-
Test Lower Concentrations: The optimal degradation concentration (DC50) may be much lower than initially expected.
Troubleshooting Guide
This guide provides a structured approach to pinpointing the cause of low efficacy for your this compound based PROTAC.
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Recommended Action | Experimental Assay |
| Poor Cell Permeability | Quantify the intracellular concentration of your PROTAC. Check for overexpression of efflux pumps (e.g., P-glycoprotein). | Cellular Accumulation Assay (LC-MS/MS), qPCR or Western Blot for efflux transporters.[13] |
| Lack of Target Engagement | Confirm that the warhead (target-binding ligand) of your PROTAC retains high affinity for the protein of interest after conjugation to the linker. | Biophysical assays (e.g., TR-FRET, SPR, ITC) to measure binary binding affinity.[2] |
| Inefficient Ternary Complex Formation | Verify that the PROTAC can successfully bridge the target protein and CRBN E3 ligase to form a stable ternary complex. | Co-Immunoprecipitation (Co-IP) followed by Western Blot.[8] |
| Lack of Target Ubiquitination | Confirm that the formation of the ternary complex leads to the ubiquitination of the target protein. | In-Cell Ubiquitination Assay.[14][15] |
| Proteasome Inhibition | Ensure that the proteasome is active in your experimental system. As a control, co-treat cells with your PROTAC and a proteasome inhibitor. | Western Blot analysis of target protein levels with and without a proteasome inhibitor (e.g., MG132).[16] |
| Suboptimal Linker Length | The PEG4 linker may not be the optimal length for your specific target. Synthesize a small library of PROTACs with varying linker lengths. | Western Blot to compare the degradation efficiency of different linker variants.[2] |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter for PROTAC efficacy. The optimal length is target-dependent and must be determined empirically. Below is a summary of representative data illustrating this principle.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [17][18] |
| ERα | VHL | PEG | 16 | ~100 | >80 | [17][18] |
| ERα | VHL | PEG | 19 | >1000 | <20 | [17][18] |
| p38α/β | CRBN | PEG | 8 | No Degradation | 0 | [2] |
| p38α/β | CRBN | PEG | 15 | 50-100 | ~70 | [2] |
| p38α/β | CRBN | PEG | 17 | 25-50 | >80 | [2] |
| PI3K | VHL | PEG | 12 | ~200 | ~60 | [19] |
| mTOR | VHL | PEG | 12 | ~50 | >80 | [19] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.
Table 2: Influence of Pomalidomide Modification Position on Off-Target Degradation
Modifications to the pomalidomide scaffold can significantly impact off-target effects. Attachment of the linker at the C5 position of the phthalimide ring is generally preferred to minimize the degradation of zinc-finger proteins.
| PROTAC Variant | Linker Attachment Position | Target Protein | On-Target Degradation (Dmax %) | Off-Target ZFP91 Degradation (Dmax %) | Reference |
| ALK-PROTAC-1 | C4 | ALK | ~90% | ~80% | [10][12] |
| ALK-PROTAC-2 | C5 | ALK | >95% | <20% | [10][12] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.[9][20]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of your PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) within the cell.[8]
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with your PROTAC (at an effective concentration) or vehicle control for 4-6 hours.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[14][15]
-
Cell Treatment:
-
Seed and treat cells with your PROTAC as in the Co-IP protocol. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitin chains on your target protein.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A systematic workflow for troubleshooting low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound hydrochloride - Immunomart [immunomart.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Pomalidomide-PEG4-C2-NH2 stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pomalidomide-PEG4-C2-NH2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the recommended conditions. Different suppliers provide slightly varied recommendations, which are summarized in the table below. For optimal results, always refer to the product-specific information provided by the supplier.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound are less stable than the solid form and require more stringent storage conditions. It is highly recommended to prepare fresh solutions for experiments.[1] If storage is necessary, it should be for a limited duration at low temperatures.
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound can vary depending on the specific salt form (e.g., hydrochloride) and the solvent used. It is important to use high-purity, anhydrous solvents, as the presence of moisture can impact stability. Some suppliers suggest that hygroscopic DMSO can significantly affect the solubility of the product and recommend using a newly opened container.[2]
Q4: Is this compound sensitive to light?
A4: Yes, some suppliers recommend protecting the compound from light, particularly when in solution.[3] Exposure to light can potentially lead to photodegradation, affecting the integrity of the molecule.
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can degrade the compound.[4] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of times the solution is subjected to temperature changes.
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Supplier Recommendation | Temperature | Additional Conditions | Source |
| Recommendation 1 | -20°C | Sealed storage, away from moisture | [2] |
| Recommendation 2 | -5°C | Keep in dry and avoid sunlight | [5] |
Table 2: Storage Guidelines for this compound Stock Solutions
| Storage Temperature | Duration | Protection | Source |
| -80°C | Up to 6 months | Protect from light | [3] |
| -20°C | Up to 1 month | Protect from light | [3] |
Table 3: Reported Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes | Source |
| DMSO | 220 mg/mL (415.89 mM) | Ultrasonic assistance may be needed. | [2] |
| Water | 100 mg/mL (189.04 mM) | Ultrasonic assistance may be needed. | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions for both solid compound and stock solutions. Ensure adherence to recommended temperatures and protection from light and moisture. Prepare fresh stock solutions for critical experiments. |
| Instability in solution. | Prepare solutions fresh before each experiment. Avoid storing solutions for extended periods, even at low temperatures. | |
| Difficulty dissolving the compound | Use of old or wet solvent. | Use a fresh, unopened bottle of anhydrous solvent, particularly for DMSO. |
| Insufficient mixing. | Use sonication to aid dissolution. | |
| Loss of compound activity over time | Hydrolysis of the PEG linker or degradation of the pomalidomide moiety. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -80°C for longer-term storage. Consider conducting a stability study under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short intervals until the solid is fully dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Workflow for Assessing Stability by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed to monitor the purity and degradation of this compound over time.
-
Method Development:
-
Select a suitable C18 column.
-
Develop a gradient elution method using a mobile phase system such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the UV detection wavelength based on the absorbance maximum of pomalidomide (around 228 nm).[6]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.
-
-
Forced Degradation Studies (Optional but Recommended):
-
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject the compound to stress conditions:
-
Acidic/Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound or a solution to elevated temperatures.
-
Photostability: Expose the compound to UV light.
-
-
-
Stability Study:
-
Store aliquots of the compound under various conditions (e.g., different temperatures, light/dark, in different solvents).
-
At specified time points, analyze the samples by the developed RP-HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Determine the rate of degradation under different conditions.
-
Visualizations
Caption: Experimental workflow for the preparation, storage, and stability analysis of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-Based PROTACs
This technical support guide is designed for researchers, scientists, and drug development professionals working with Pomalidomide-based PROTACs, specifically focusing on challenges related to cell permeability. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the development and application of Pomalidomide-PEG4-C2-NH2 and similar PROTACs.
Q1: My Pomalidomide-based PROTAC shows potent in-vitro binding but low cellular activity. Could cell permeability be the issue?
A: Yes, this is a classic indicator of poor cell permeability. PROTACs are large molecules, often with high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane.[1][2] If the PROTAC cannot efficiently reach its intracellular target, its degradation efficiency will be minimal, despite strong binding in cell-free assays.[2]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to its target and the E3 ligase (Cereblon) within the cell.[1][3] A lack of engagement strongly suggests a permeability problem.[1]
-
Directly Measure Permeability: Conduct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.[4][5]
-
Assess Intracellular Concentration: Use LC-MS/MS to quantify the amount of your PROTAC inside the cells after incubation. This provides a direct measure of cellular uptake.[6]
Q2: I am observing inconsistent results in my cell-based degradation assays. What could be the cause?
A: Inconsistent results can stem from several factors related to the PROTAC's properties and experimental setup.
Troubleshooting Steps:
-
Check for Solubility Issues: Poor aqueous solubility can lead to precipitation of the PROTAC in your cell culture media, resulting in variable effective concentrations. Visually inspect for precipitates and consider using formulation strategies like adding DMSO or using lipid-based formulations to improve solubility.[3][7]
-
Evaluate Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment. Degradation of the compound will lead to inconsistent results.
-
Beware of the "Hook Effect": At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation.[3][8] Always perform a wide dose-response curve to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[3]
Q3: How does the PEG4 linker in my this compound PROTAC affect its cell permeability?
A: The linker is a critical determinant of a PROTAC's physicochemical properties.[2][9]
-
Positive Impact: Polyethylene glycol (PEG) linkers are generally hydrophilic and can improve the solubility of the PROTAC.[2][9] This can be beneficial, as poor solubility is a common issue for these large molecules.
-
Potential Negative Impact: While improving solubility, a highly polar PEG linker can also increase the polar surface area of the molecule, which may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[9] The flexibility of PEG linkers can also allow the PROTAC to adopt conformations that are not favorable for membrane crossing.[10]
Optimization Strategies:
-
Modify Linker Composition: Consider synthesizing analogs with different linkers. Replacing the PEG linker with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker can help balance solubility and permeability.[9][11]
-
Introduce Rigidity: Incorporating more rigid motifs, such as piperazine or piperidine, into the linker can sometimes enhance cell permeability by reducing conformational flexibility.[11]
Q4: My PROTAC is a substrate for an efflux transporter. What can I do?
A: If your PROTAC is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), its intracellular concentration will remain too low to be effective.
Troubleshooting Steps:
-
Confirm with a Bidirectional Caco-2 Assay: A bidirectional Caco-2 assay measures transport from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A).[5][12] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 indicates that active efflux is occurring.[5]
-
Co-administration with an Efflux Inhibitor: Perform your cell-based degradation assay in the presence of a known efflux transporter inhibitor (e.g., verapamil for P-gp). If the degradation activity of your PROTAC increases, it confirms that efflux is limiting its efficacy.
-
Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts to mask the structural features responsible for transporter binding.
Quantitative Data on PROTAC Permeability
The following tables provide illustrative data for Pomalidomide-based and other PROTACs to demonstrate how structural modifications can influence permeability. Note that these are example values and actual results for this compound may vary.
Table 1: Comparison of Permeability in PAMPA and Caco-2 Assays
| Compound | Molecular Weight (Da) | Linker Type | PAMPA (Papp in 10⁻⁶ cm/s) | Caco-2 (Papp (A-B) in 10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | 850 | Alkyl Chain | 2.5 | 1.8 | 1.2 |
| PROTAC B | 920 | PEG4 | 0.8 | 0.5 | 4.5 |
| PROTAC C | 950 | Rigid Piperazine | 1.5 | 1.1 | 1.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Linker Length on Permeability and Degradation
| PROTAC Series | Linker Length (atoms) | Caco-2 Permeability (Papp in 10⁻⁶ cm/s) | Cellular Degradation (DC₅₀, nM) |
| Pom-Linker-TargetX | 12 | 1.2 | 150 |
| Pom-Linker-TargetX | 16 | 0.9 | 50 |
| Pom-Linker-TargetX | 20 | 0.4 | 200 |
Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Here are detailed protocols for key assays used to evaluate PROTAC cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for early-stage screening.[4][13]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Gently add 5 µL of the lecithin/dodecane solution to each well of the 96-well filter plate, ensuring the entire membrane surface is coated.[14]
-
Prepare Donor Plate: Dilute the PROTAC stock solution to a final concentration of 10 µM in PBS (ensure final DMSO concentration is <1%). Add 150 µL of this solution to each well of the coated filter plate.[14]
-
Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate to create a "sandwich". Incubate the assembly in a moist chamber for 10-20 hours at room temperature.[14]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Cₐ(t) = concentration in the acceptor well at time t
-
Cₑq = equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[5][15][16]
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
PROTAC stock solution (10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the same procedure but add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber. This is done on a separate set of wells.
-
-
Analysis: Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[5]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to PROTAC development and troubleshooting.
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: Key physicochemical factors influencing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. enamine.net [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 16. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
Addressing off-target effects of Pomalidomide-PEG4-C2-NH2
Welcome to the technical support resource for researchers utilizing Pomalidomide-PEG4-C2-NH2 in their experiments. This guide provides troubleshooting advice and frequently asked questions to help you address potential off-target effects and optimize your experimental design.
I. Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, particularly when used in the development of Proteolysis Targeting Chimeras (PROTACs).
| Issue | Potential Cause | Recommended Solution |
| High variability in T-cell or NK-cell activation assays. | Donor-to-donor variability in Peripheral Blood Mononuclear Cells (PBMCs). Inconsistent timing of compound addition relative to immune cell stimulation. Lot-to-lot variability of reagents. | Use PBMCs from the same donor for comparative experiments where possible. Standardize the timing of pomalidomide addition relative to T-cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 beads).[1] Qualify new lots of reagents before use in critical experiments. |
| Unexpected cytotoxicity in non-target cells. | Pomalidomide can induce apoptosis in non-malignant cells at high concentrations or with prolonged exposure. The starting cell population may be unhealthy or stressed. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay duration.[1] Ensure your cells have high viability before starting the experiment. Consider shortening the exposure time to a window sufficient for observing the desired effect.[1] |
| Inconsistent cytokine production profiles from monocytes/macrophages. | The activation state of primary monocytes can vary. Inconsistent isolation methods for monocytes. | Standardize the monocyte isolation method to ensure purity. Allow for a consistent resting period for cells before stimulation.[1] If using a pro-inflammatory stimulus like Lipopolysaccharide (LPS), standardize the concentration and timing of both LPS and pomalidomide addition.[1] |
| PROTAC shows little to no degradation of the target protein. | Insufficient expression of Cereblon (CRBN) in the cell line. The PROTAC is not forming a stable ternary complex with the target protein and CRBN. Poor cell permeability of the PROTAC. | Confirm CRBN expression levels in your cell line via Western Blot or qPCR.[2] Optimize the linker length and composition; a linker that is too short or too long can prevent productive ternary complex formation.[3] Assess ternary complex formation using biophysical assays like co-immunoprecipitation or TR-FRET.[3][4] |
| "Hook effect" observed in degradation assays (reduced degradation at high PROTAC concentrations). | Excess bifunctional molecules are forming binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[3] | Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[3] Subsequent experiments should be conducted within this optimal range. |
| Off-target degradation of proteins other than the intended target. | The pomalidomide moiety itself is known to degrade endogenous zinc-finger (ZF) proteins (e.g., IKZF1, IKZF3, ZFP91) and potentially GSPT1.[5][6] The linker attachment point on the pomalidomide may promote off-target interactions. | Perform proteomic analysis to identify the scope of off-target degradation.[3] Include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety.[7] Ensure the linker is attached at the C5 position of the pomalidomide's phthalimide ring, as this has been shown to reduce off-target ZF protein degradation compared to C4 modifications.[3][5] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It consists of pomalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene glycol (PEG) linker that terminates with an amine (-NH2) group.[8][9] Its primary application is in the synthesis of PROTACs. The terminal amine group allows for conjugation to a ligand that targets a specific protein of interest, creating a PROTAC that can induce the degradation of that protein.[10]
Q2: What are the primary on-target and off-target effects of the pomalidomide moiety?
A2: The primary "on-target" effect of pomalidomide is the CRBN-mediated ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][11] This leads to both direct anti-cancer effects and immunomodulatory activity.[7]
The main off-target effects include:
-
Immunomodulation: Pomalidomide can co-stimulate T-cells and Natural Killer (NK) cells and modulate the production of cytokines, such as inhibiting Tumor Necrosis Factor-alpha (TNF-α).[1][12]
-
Off-target protein degradation: The pomalidomide moiety can induce the degradation of other zinc-finger (ZF) proteins beyond IKZF1 and IKZF3.[5][13] Additionally, some cereblon modulators have been shown to degrade GSPT1 (G to S Phase Transition Protein 1).[6][14]
Q3: What is the recommended concentration range for pomalidomide-based compounds in cell culture experiments?
A3: The optimal concentration can vary significantly depending on the cell type and the desired effect. For observing immunomodulatory effects in PBMCs, a concentration range of 0.1 to 1.0 µM is commonly used.[1] For assessing anti-proliferative effects in multiple myeloma cell lines, IC50 values can range from 8 µM to 10 µM.[15] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[1]
Q4: How can I minimize off-target degradation of zinc-finger (ZF) proteins when designing a PROTAC with a pomalidomide-based linker?
A4: Research has shown that the point of linker attachment on the pomalidomide molecule is critical. Modifications at the C5 position of the phthalimide ring can create steric hindrance that reduces the degradation of off-target ZF proteins.[3][5] In contrast, modifications at the C4 position are associated with greater off-target effects.[3] Therefore, using a pomalidomide derivative with the linker at the C5 position is recommended.
Q5: What is the stability and solubility of this compound?
A5: this compound is typically a solid that is soluble in DMSO.[9][16] One supplier notes a solubility of 50 mg/mL (101.52 mM) in DMSO with the need for sonication.[9] Another indicates 45 mg/mL (91.37 mM) in DMSO.[16] It is also noted that the compound can be unstable in solution, and freshly prepared solutions are recommended.[8] For storage of stock solutions in DMSO, -80°C for up to 6 months or -20°C for up to 1 month is suggested.[10][17]
III. Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide to guide experimental design.
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Typical Concentration Range (µM) | Primary Effect Observed | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 1.0 | T-cell co-stimulation, cytokine modulation | [1] |
| Multiple Myeloma (MM) Cell Lines (RPMI8226, OPM2) | 8 - 10 (IC50) | Anti-proliferative | [15] |
| CNS Lymphoma Cell Lines (Raji, OCI-LY10) | 0.3125 - 80 µg/ml | Anti-proliferative | [18] |
Table 2: Pomalidomide Activity and Binding Affinity
| Parameter | Value | Notes | Reference(s) |
| Binding Affinity (CRBN) | ~3 µM | [11] | |
| TNF-α Inhibition | IC50 ~ 5-10 µg/ml | In lamina propria mononuclear cells. | [19] |
IV. Key Experimental Protocols
Protocol 1: Western Blot for IKZF1/IKZF3 Degradation
This protocol details the steps to assess the degradation of the primary pomalidomide targets, Ikaros (IKZF1) and Aiolos (IKZF3), following treatment.
Materials:
-
Cell line of interest (e.g., MM.1S, U266)
-
Pomalidomide or pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with various concentrations of your pomalidomide-containing compound or DMSO for the desired time (e.g., 6 hours).[7][20]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[2]
-
Analysis: Quantify band intensities. Normalize the IKZF1/IKZF3 signal to the loading control, and then normalize all treatment groups to the vehicle control.[2]
Protocol 2: T-Cell Co-stimulation Assay
This protocol is for assessing the immunomodulatory effects of your compound on T-cell activation.
Materials:
-
Ficoll-Paque
-
Complete RPMI-1640 medium
-
96-well round-bottom plate
-
Anti-CD3/CD28 beads
-
Pomalidomide-containing compound
-
Cell proliferation dye (e.g., CFSE) or IL-2 ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash cells and resuspend in complete RPMI-1640 medium.[1]
-
Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.[1]
-
T-Cell Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.[1]
-
Treatment: Immediately add the pomalidomide compound at desired final concentrations (e.g., serial dilution from 0.01 to 10 µM). Include a vehicle control.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[1]
-
Readout:
-
Proliferation: Stain cells with a proliferation dye like CFSE and analyze by flow cytometry.
-
Cytokine Release: Collect the supernatant and measure IL-2 concentration using an ELISA kit.
-
V. Visualizations
Caption: Pomalidomide's core mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with Pomalidomide-PEG4-C2-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pomalidomide-PEG4-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected solubility characteristics?
A1: this compound is a synthetic molecule that links pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), to a PEG4 linker with a terminal amine group. This bifunctional molecule is a building block for creating Proteolysis Targeting Chimeras (PROTACs). Due to its molecular structure, which includes both a hydrophobic pomalidomide moiety and a hydrophilic PEG chain, its solubility can be complex. Generally, it is expected to have limited solubility in aqueous solutions and better solubility in some organic solvents.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its hydrochloride salt.[1][2] For the hydrochloride salt, water is also a viable solvent.[1]
Q3: Is sonication or heating necessary to dissolve the compound?
A3: Yes, for achieving higher concentrations, especially in DMSO, sonication is often recommended.[2][3] Some suppliers also suggest warming to 60°C to aid dissolution in DMSO.[4]
Q4: What is the stability of this compound in solution?
A4: Some sources indicate that the compound is unstable in solutions and recommend that solutions be freshly prepared.[4] For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested, with the container sealed and protected from moisture.[1]
Q5: How can I prepare an in vivo formulation with this compound?
A5: Due to its low aqueous solubility, in vivo formulations of this compound and its derivatives often result in a suspension. A common method involves first dissolving the compound in a minimal amount of DMSO and then using co-solvents such as PEG300, Tween-80, and saline, or solubilizing agents like SBE-β-CD in saline.[1][5][6] It is important to note that these protocols may result in a suspension rather than a clear solution.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound is not dissolving in DMSO at the desired concentration. | - Insufficient solvent volume.- The solution is saturated.- Inadequate agitation. | 1. Increase the volume of DMSO.2. Gently warm the solution (up to 60°C) while vortexing.[4]3. Use an ultrasonic bath to aid dissolution.[2][3]4. If the desired concentration is still not achieved, it may exceed the compound's solubility limit in DMSO. |
| Precipitate forms when adding the DMSO stock solution to an aqueous buffer. | - The compound has low solubility in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the aqueous solution (be mindful of cell toxicity in in vitro assays).2. Decrease the final concentration of the compound.3. Consider using a different buffer system or adding a surfactant like Tween-80. |
| The compound appears to be degrading in solution over time. | - The compound has limited stability in the chosen solvent or buffer. | 1. Prepare solutions fresh before each experiment.[4]2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]3. For aqueous solutions, use within the same day. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay medium. | 1. Visually inspect the stock solution for any undissolved particles before use.2. Centrifuge the stock solution and use the supernatant.3. When diluting into assay media, add the stock solution to the media with vigorous mixing.4. Perform a solubility test in the final assay medium to determine the maximum soluble concentration. |
Data Presentation: Solubility
Table 1: Reported Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound (Free Base) | DMSO | 45 mg/mL (91.37 mM) | Sonication is recommended.[3] |
| This compound (Free Base) | DMSO | 125 mg/mL (279.06 mM) | Ultrasonic and warming to 60°C is recommended.[4] |
| This compound HCl | DMSO | 220 mg/mL (415.89 mM) | Ultrasonic is recommended. Use newly opened DMSO as hygroscopic DMSO can impact solubility.[1] |
| This compound HCl | Water | 100 mg/mL (189.04 mM) | Ultrasonic is recommended.[1] |
Table 2: Estimated Solubility of this compound (Free Base) in Common Organic Solvents
| Solvent | Estimated Solubility | Rationale and Considerations |
| Ethanol | Moderately Soluble | Pomalidomide has some solubility in ethanol. The PEG linker should enhance this solubility. |
| Methanol | Moderately Soluble | Similar to ethanol, the polarity of methanol should allow for moderate dissolution. |
| Acetone | Sparingly to Moderately Soluble | Pomalidomide has been studied in acetone mixtures, suggesting some solubility.[7] |
| Acetonitrile | Sparingly Soluble | Generally, PROTACs and their building blocks have lower solubility in acetonitrile compared to more polar solvents. |
| Tetrahydrofuran (THF) | Moderately Soluble | The ether backbone of THF may interact favorably with the PEG linker. |
| Dimethylformamide (DMF) | Soluble | Pomalidomide is soluble in DMF, and the PEG linker is also expected to be soluble. |
Disclaimer: The solubilities in Table 2 are estimations based on the chemical properties of the parent compound and the PEG linker. It is strongly recommended that researchers empirically determine the solubility in their specific solvent and conditions.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vortexer
-
Temperature-controlled incubator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a temperature-controlled incubator on an orbital shaker. Equilibrate the sample for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).
-
After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: Preparation of an In Vivo Formulation (Suspension)
This protocol describes the preparation of a suspension suitable for oral or intraperitoneal administration in animal studies.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 55 mg/mL). Use sonication or gentle warming if necessary to dissolve the compound completely.
-
In a separate sterile tube, add 10% of the final volume as the DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume as saline and vortex immediately and thoroughly to form a uniform suspension.
-
This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final drug concentration of 5.5 mg/mL. This formulation is a suspension and should be administered shortly after preparation with appropriate mixing.[1]
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for handling this compound.
Pomalidomide Signaling Pathway
Caption: Pomalidomide-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. This compound [chemlab-tachizaki.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Pomalidomide-PEG4-C2-NH2 Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Pomalidomide-PEG4-C2-NH2 in conjugation reactions. The information is tailored to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound and what does it react with?
A1: The primary reactive group on this compound is a terminal primary amine (-NH2). This amine is nucleophilic and is most commonly targeted for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.[1][2][3][4] In a typical bioconjugation scenario, the amine group of this compound will react with an NHS ester-activated molecule (e.g., a protein, antibody, or fluorescent dye) to form a stable amide bond.[3][4][5]
Q2: What are the optimal reaction conditions for conjugating this compound to an NHS ester-activated protein?
A2: The optimal conditions for NHS ester conjugation reactions are critical for maximizing efficiency and minimizing side reactions. Key parameters include:
-
pH: The reaction should be performed in a buffer with a pH between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often considered optimal.[4] At lower pH, the primary amine of this compound will be protonated, rendering it non-nucleophilic and unreactive.[4] At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which will compete with the desired conjugation reaction.[4][5][6]
-
Buffer Composition: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[4][7][8] These buffers will compete with this compound for reaction with the NHS ester, leading to low conjugation efficiency.[4][7][8] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[5][6]
-
Temperature and Time: The reaction can typically be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][8] The optimal time should be determined empirically.
Q3: How can I be sure that my this compound is not degraded and is suitable for conjugation?
A3: this compound is susceptible to moisture. It is important to store the compound at -20°C in a desiccated environment.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] For quantitative analysis, the purity and integrity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Q4: What are the potential side reactions during the conjugation of this compound with an NHS ester?
A4: The most significant side reaction is the hydrolysis of the NHS ester.[5][7][9] This occurs when the NHS ester reacts with water, converting it into a non-reactive carboxylic acid and reducing the conjugation efficiency.[7] The rate of hydrolysis is highly pH-dependent, increasing at higher pH values.[5][9] Other potential, though less common, side reactions of NHS esters include reactions with the hydroxyl groups of serine, threonine, and tyrosine residues, or the sulfhydryl group of cysteine.[3][6][7][10] These result in less stable ester or thioester linkages.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Reaction pH: The pH of the reaction buffer is too low (below 7.2), leading to protonation of the amine on this compound. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[4][5] |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with this compound. | Use an amine-free buffer such as PBS, borate, or bicarbonate buffer.[4][7][8] If the protein of interest is in a Tris-based buffer, perform a buffer exchange prior to the conjugation reaction. | |
| Hydrolysis of NHS Ester: The NHS ester-activated molecule has been hydrolyzed due to improper storage or prolonged exposure to aqueous buffer. | Use freshly prepared or properly stored NHS ester-activated molecules. Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[4][7][8] | |
| Insufficient Molar Ratio: The molar ratio of the NHS ester-activated molecule to this compound is too low. | Increase the molar excess of the NHS ester-activated molecule. A 5- to 20-fold molar excess is a common starting point for protein labeling.[11] This should be optimized for your specific application.[12] | |
| Non-Specific Binding/High Background in Assays | Excess Labeling: The protein is over-modified with the this compound conjugate, leading to aggregation and non-specific interactions. | Optimize the molar ratio of reactants to control the degree of labeling. Perform titration experiments to find the optimal concentration of the conjugate for your assay.[11] |
| Inadequate Purification: The final conjugate is not sufficiently purified from excess, unreacted this compound or other reaction components. | Purify the conjugate using appropriate methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration to remove small molecule impurities.[8] | |
| Precipitation of Protein During/After Conjugation | High Degree of Labeling: Excessive modification of the protein with the hydrophobic pomalidomide moiety can lead to insolubility and precipitation. | Reduce the molar excess of the NHS ester-activated molecule to lower the degree of labeling.[13] |
| Solvent Incompatibility: The concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester is too high in the final reaction mixture. | The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[14] | |
| Difficulty in Characterizing the Conjugate | Heterogeneity of the Conjugate: The conjugation reaction produces a mixture of protein molecules with varying numbers of attached this compound. | This is expected with NHS ester chemistry targeting multiple lysine residues. Characterization techniques like mass spectrometry can help determine the distribution of species.[15][16][17][18] HPLC can be used to assess the purity and heterogeneity of the conjugate population.[19] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Protein
-
Preparation of Reagents:
-
Equilibrate the this compound and the NHS ester-activated protein to room temperature before opening the vials.
-
Prepare a reaction buffer of 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5.[13] Ensure the buffer is free of any primary amines.
-
Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.[4]
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of the linker to the protein is recommended.[13]
-
Ensure the final volume of DMSO in the reaction mixture is less than 10%.[14]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[8] Dialysis can also be used for larger volumes.
-
Protocol 2: Characterization of the Conjugate by HPLC and Mass Spectrometry
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C4 or C18 column suitable for protein separation.
-
Employ a water/acetonitrile gradient with 0.1% trifluoroacetic acid or 0.1% formic acid as a mobile phase modifier.
-
Monitor the elution profile at 280 nm (for the protein) and a wavelength corresponding to the absorbance of pomalidomide (around 290 nm).
-
Successful conjugation will be indicated by a shift in the retention time of the protein peak.
-
-
Mass Spectrometry (MS):
-
Use LC-MS with a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass determination.[15][16]
-
The mass of the conjugate should be the mass of the protein plus the mass of the incorporated this compound molecules.
-
The mass spectrum will likely show a distribution of peaks corresponding to the protein with different numbers of conjugated linkers.[18]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. FAQ - Creative Biolabs [creative-biolabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges encountered when using Polyethylene Glycol (PEG) linkers in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?
A1: While PEG linkers are widely used to improve the solubility of PROTACs, they can introduce several stability challenges.[1][2] The most common issues include:
-
Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[3][4] This can lead to O-dealkylation and other metabolic transformations, resulting in a short in vivo half-life and reduced drug exposure, which can limit therapeutic efficacy.[3][5]
-
Suboptimal Ternary Complex Stability: The high flexibility of PEG linkers, while sometimes beneficial, can also be a drawback.[6] Excessive flexibility might prevent the PROTAC from holding the target protein and the E3 ligase in a rigid, productive conformation, leading to a less stable ternary complex and reduced degradation efficiency.[3][]
-
Chemical Instability: Depending on the other components of the PROTAC, molecules containing moieties like thalidomide and its derivatives can be prone to hydrolysis in aqueous solutions, leading to degradation and a loss of activity.[8]
Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?
A2: The flexibility of a PEG linker is a critical parameter with both advantages and disadvantages.[6]
-
Advantages: A flexible linker allows the PROTAC to adopt various conformations, which can be crucial for finding an energetically favorable orientation to form a stable and productive ternary complex between the target protein and the E3 ligase.[5][6][9] This adaptability is sometimes referred to as "linker-dependent folding".[6]
-
Disadvantages: Excessive flexibility can be detrimental. A highly flexible or "floppy" linker may not sufficiently restrict the geometry of the ternary complex, leading to unstable interactions.[3] This can result in lower ubiquitination efficiency and, consequently, poor degradation of the target protein.[3] Furthermore, very long and flexible linkers can incur a higher entropic penalty upon binding, which can decrease potency.[9]
Q3: How does altering the length of the PEG linker affect PROTAC activity?
A3: Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each target and E3 ligase pair.[4][9]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming into close enough proximity to form a productive ternary complex.[]
-
Too Long: A linker that is too long can result in a loose, unstable ternary complex.[] This can also increase the molecule's molecular weight and polar surface area, potentially reducing cell permeability and bioavailability.[]
-
Optimal Length: The optimal linker length successfully bridges the target protein and E3 ligase, facilitating the formation of a stable and productive ternary complex, which is directly correlated with degradation efficiency (DC50 and Dmax).[9]
Q4: Can modifying the PEG linker affect the solubility and permeability of my PROTAC?
A4: Yes, modifications to the linker can significantly alter the physicochemical properties of the PROTAC.[3] PEG linkers are hydrophilic and are often used to increase the aqueous solubility of a PROTAC.[1][2][10][11] However, this hydrophilicity can also increase the polar surface area, which may hinder passive cell permeability.[6][] There is a crucial balance to be struck:
-
Increasing Lipophilicity: Replacing a portion of the hydrophilic PEG linker with more lipophilic (hydrophobic) moieties, such as alkyl chains or aromatic rings, can improve cell permeability.[3][][12] However, this often comes at the cost of reduced aqueous solubility.[3][5]
-
Increasing Hydrophilicity: Incorporating polar groups like piperazine or extending the PEG chain can enhance solubility but may negatively impact permeability.[3]
Troubleshooting Guides
Issue 1: My PROTAC shows low metabolic stability in in vitro assays (e.g., liver microsomes).
This is a common issue, often linked to the oxidative metabolism of the PEG linker.
-
Possible Cause: The ether linkages in the PEG chain are metabolic "soft spots" for CYP enzymes.[3]
-
Troubleshooting Workflow:
-
Confirm Metabolism: Use metabolite identification (MetID) studies to confirm that the linker is the primary site of metabolism.
-
Modify the Linker: Synthesize new PROTAC analogs with modified linkers to block or reduce metabolism.
-
Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with metabolically stable rigid structures like piperazine, piperidine, or triazole rings.[1][3] These can shield the molecule from metabolic enzymes.
-
Change Linker Type: Consider replacing the PEG linker with a more stable alkyl chain, but be mindful of potential changes in solubility.[3][5]
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" to prevent enzymatic modification.[8]
-
-
Issue 2: The PROTAC is potent in biochemical assays but inactive or weak in cellular assays.
This discrepancy often points to issues with cell permeability or inefficient ternary complex formation in the cellular environment.
-
Possible Cause 1: Poor Cell Permeability. The hydrophilicity of the PEG linker can hinder the PROTAC's ability to cross the cell membrane.[6][]
-
Solution: Synthesize analogs with more lipophilic linkers (e.g., alkyl-aryl or pure alkyl chains) to improve cell uptake.[12] Assess permeability directly using a Caco-2 or PAMPA assay.
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The linker's length or flexibility may not be optimal for the specific protein-protein interactions required within the cell.[6]
-
Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length.[4] You can also experiment with more rigid linkers to pre-organize the PROTAC into a more favorable conformation.[1] Use biophysical assays like TR-FRET, SPR, or NanoBRET to confirm ternary complex formation.[3][13]
-
-
Possible Cause 3: The "Hook Effect". At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to decreased degradation.[6]
-
Solution: Ensure you are testing a full dose-response curve to identify the optimal concentration range. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[6]
-
Quantitative Data Summary
The choice of linker significantly impacts key PROTAC parameters. The following table summarizes representative data trends observed when modifying PEG linkers. Actual values are highly dependent on the specific target and ligands used.
| Linker Modification | DC50 (Degradation) | Dmax (Max Degradation) | Metabolic Half-life (t½) | Cell Permeability (Papp) |
| Short PEG (e.g., PEG2) | Moderate | Moderate-High | Moderate | High |
| Optimal PEG (e.g., PEG4) | Low (Potent) | High | Moderate | Moderate |
| Long PEG (e.g., PEG8) | High (Less Potent) | Low-Moderate | Low | Low |
| PEG replaced with Alkyl | Variable | Variable | High | High |
| PEG with Rigid Moiety | Low-Moderate | High | High | Moderate-High |
Note: This table illustrates general trends. Optimal linker design requires empirical testing for each specific PROTAC system.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[8]
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (one stable, one unstable)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., in DMSO).
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLM, and the PROTAC solution. Pre-warm the mixture at 37°C.
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a PROTAC across a monolayer of human intestinal Caco-2 cells, predicting in vivo drug absorption.
-
Materials:
-
Caco-2 cells
-
Permeable transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
LC-MS/MS system
-
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the transwell inserts and culture for ~21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Remove the culture medium and wash the monolayer with transport buffer. Add the PROTAC solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment to measure A-to-B permeability.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer.
-
Reverse Transport (Optional): To assess active efflux, perform the experiment in the B-to-A direction as well.
-
LC-MS/MS Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pomalidomide-PEG4-C2-NH2 and Other E3 Ligase Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of E3 Ligase Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative analysis of Pomalidomide-PEG4-C2-NH2, a commonly used E3 ligase linker, against other linker types in the design of potent and selective protein degraders.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves a catalytic cycle where one molecule of PROTAC can induce the degradation of multiple protein targets.
Pomalidomide-Based Linkers: Harnessing the Cereblon E3 Ligase
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[3] Pomalidomide-based linkers, such as this compound, offer a versatile platform for the synthesis of potent degraders. The "PEG4" component signifies a polyethylene glycol chain of four units, which is known to enhance the solubility and cell permeability of the PROTAC molecule.[1][5] The "C2-NH2" refers to a two-carbon spacer with a terminal amine group, providing a convenient point of attachment for the POI-binding ligand.
Structural Features of this compound
The structure of this compound combines the CRBN-recruiting pomalidomide moiety with a flexible and hydrophilic PEG linker. This combination is intended to optimize the formation of the ternary complex by providing sufficient length and flexibility to bridge the POI and CRBN.
Comparative Analysis of E3 Ligase Linkers
The choice of linker composition and the recruited E3 ligase significantly impacts PROTAC performance. Here, we compare pomalidomide-based linkers with varying compositions and with linkers that recruit the von Hippel-Lindau (VHL) E3 ligase.
Pomalidomide-PEG vs. Pomalidomide-Alkyl Linkers
The composition of the linker plays a crucial role in the physicochemical properties of the PROTAC.[4]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility of the PROTAC.[1] The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex conformation.[6]
-
Alkyl Linkers: These are more hydrophobic and may enhance cell membrane permeability.[7] However, they can sometimes lead to lower solubility.[7]
The optimal choice between a PEG and an alkyl linker is target-dependent and often requires empirical testing.
Pomalidomide (CRBN) vs. VHL-Based Linkers
CRBN and VHL are the two most commonly recruited E3 ligases in PROTAC development.[8][9]
-
CRBN-based PROTACs (using Pomalidomide): Pomalidomide is a relatively small molecule, which can be advantageous for the overall size and drug-like properties of the PROTAC.[10]
-
VHL-based PROTACs: VHL ligands are often more peptidic in nature, which can sometimes pose challenges for cell permeability.[11] However, VHL-based PROTACs have been shown to be highly potent and effective for a wide range of targets.[9]
Data Presentation: Performance of Pomalidomide- and VHL-Based PROTACs
The following tables summarize quantitative data for various PROTACs, illustrating the impact of the E3 ligase ligand and linker composition on their degradation efficiency (DC50 and Dmax).
Table 1: Performance of Pomalidomide-Based PROTACs with PEG and Alkyl Linkers
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825[12] | BRD4 | PEG | <1 | >95 | RS4;11 |
| Compound 21[13] | BRD4 | Alkyl | Not Reported | Not Reported | Not Reported |
| ZQ-23[12][14] | HDAC8 | Not Specified | 147 | 93 | Not Specified |
| PROTAC 16[15] | EGFR | Not Specified | 100 (IC50) | 96 | A549 |
Table 2: Performance of VHL-Based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Jps016 (tfa)[9] | HDAC1 | 550 | 77 | HCT116 |
| PROTAC 4[9] | HDAC1 | 550 | ~100 | HCT116 |
| PROTAC 139[11] | BRD4 | 3.3 | 97 | PC3 |
| GP262[16] | p110α | 227.4 | 71.3 | MDA-MB-231 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC performance.
Experimental Workflow for PROTAC Evaluation
Protocol 1: Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[17]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.[7]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC at a concentration that induces significant degradation, along with a vehicle control. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
- Dilute the lysates to reduce the SDS concentration (e.g., to 0.1%).
- Pre-clear the lysates with Protein A/G agarose beads.
- Immunoprecipitate the target protein by incubating the lysate with an antibody against the target protein overnight at 4°C.
- Add Protein A/G agarose beads to capture the antibody-protein complexes.
- Wash the beads extensively to remove non-specific binding.
3. Western Blot Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48-linkage specific antibody). A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cells.[18][19]
1. Cell Plating and Treatment:
- Seed cells in an opaque-walled 96-well plate at a suitable density.
- Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
2. Assay Procedure:
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® Reagent to each well (equal to the volume of the cell culture medium).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- Plot the luminescence signal against the PROTAC concentration to generate a dose-response curve and determine the IC50 value.
Off-Target Effects of Pomalidomide-Based PROTACs
A critical consideration in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins.[20] Pomalidomide itself can induce the degradation of certain ZF proteins, which can lead to unintended biological consequences.
Strategies to Mitigate Off-Target Effects:
-
Linker Attachment Point: Studies have shown that attaching the linker at the C5 position of the pomalidomide phthalimide ring can sterically hinder the interaction with ZF proteins, thereby reducing their degradation.[6]
-
Proteomics-Based Profiling: Unbiased mass spectrometry-based proteomics is a powerful tool to comprehensively assess the on-target and off-target effects of PROTACs, providing a global view of changes in the cellular proteome.[2]
Conclusion
The selection of an appropriate E3 ligase linker is a critical step in the design of effective and selective PROTACs. This compound represents a versatile and widely used linker that leverages the CRBN E3 ligase. However, the optimal linker strategy is highly dependent on the specific target protein and desired therapeutic application. A systematic evaluation of linker composition (e.g., PEG vs. alkyl), length, and attachment point, along with a thorough assessment of on-target and off-target degradation, is essential for the development of next-generation protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 8. ulab360.com [ulab360.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of first generation of covalent VHL-recruiting PROTACs | Imperial News | Imperial College London [imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. CellTitre Glo 2.0 Viability Assay [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pomalidomide-PEG4-C2-NH2 Versus Thalidomide-Based Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of E3 ligase ligand and corresponding linker is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. This guide provides an objective comparison between Pomalidomide-PEG4-C2-NH2 and traditional thalidomide-based linkers, offering a deep dive into their performance, supported by experimental data and detailed methodologies.
In the landscape of PROTAC® technology, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is a well-established strategy for inducing the degradation of target proteins. Both pomalidomide and its predecessor, thalidomide, are effective CRBN ligands. However, subtle molecular differences between them can have a significant impact on the potency, selectivity, and physicochemical properties of the resulting degrader. This guide will dissect these differences to inform rational PROTAC® design.
At a Glance: Key Performance Differences
| Feature | Pomalidomide-Based Linkers (e.g., this compound) | Thalidomide-Based Linkers |
| CRBN Binding Affinity | Higher | Lower |
| PROTAC® Potency | Generally Higher | Generally Lower |
| Off-Target Effects | C5 functionalization can mitigate off-target degradation of zinc-finger proteins.[1][2] | Less inherent off-target activity, but this is often coupled with lower potency. |
| Metabolic Stability | Pomalidomide-based PROTACs have been reported to have improved metabolic stability.[3] | Can be susceptible to hydrolysis.[4] |
Quantitative Performance Data
The efficacy of a PROTAC® is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). While direct head-to-head studies of this compound against an identical thalidomide-based linker are not always available, we can infer performance from the intrinsic properties of the parent molecules and related studies.
Cereblon (CRBN) Binding Affinity
Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide, which is a key factor that often translates to more potent PROTACs.[1][5]
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1][5] |
| Lenalidomide | ~178 nM | [5] |
| Thalidomide | ~250 nM | [1][5] |
A higher binding affinity suggests that PROTACs utilizing pomalidomide are more likely to form a stable ternary complex (PROTAC-Target Protein-CRBN), leading to more efficient ubiquitination and subsequent degradation of the target protein. This is often reflected in lower DC50 and higher Dmax values.[1]
Degradation Efficiency: A Case Study with HDAC8
In a study focused on developing selective degraders for histone deacetylase 8 (HDAC8), a series of pomalidomide-based PROTACs were synthesized. One of the lead compounds, ZQ-23, demonstrated significant and selective degradation of HDAC8 with a DC50 of 147 nM and a Dmax of 93% .[6] The degradation was time-dependent, starting at approximately 2 hours and reaching maximum effect at 10 hours.[6]
EGFR Degradation
Another study on pomalidomide-based PROTACs targeting the epidermal growth factor receptor (EGFR) showed that compound 16 could effectively degrade EGFR protein with a Dmax of 96% after 72 hours in A549 cells, with a DC50 value of 32.9 nM .[7]
Signaling Pathways and Mechanism of Action
The fundamental mechanism for both pomalidomide and thalidomide-based PROTACs is the hijacking of the ubiquitin-proteasome system. The PROTAC® molecule acts as a bridge, bringing the target protein into proximity with the CRBN E3 ubiquitin ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.tocris.com [resources.tocris.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate specific proteins by harnessing the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, is a cornerstone in the design of many PROTACs.[3]
The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy.[4] Its length, composition, and flexibility profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-CRBN), which is the prerequisite for target ubiquitination and degradation.[1][5] This guide provides a comparative analysis of how different polyethylene glycol (PEG) linker lengths affect the performance of pomalidomide-based PROTACs, supported by experimental data and detailed methodologies.
The Decisive Role of the PEG Linker
The length of the PEG linker is a key parameter that must be empirically optimized for each target protein.[5] An optimal linker length facilitates the ideal proximity and orientation between the target protein and CRBN, leading to efficient ubiquitin transfer.[3][5]
-
Linkers that are too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex.[1]
-
Linkers that are too long may not effectively bring the two proteins together, resulting in diminished degradation efficiency.[1][3]
-
Flexible linkers , such as PEG chains, provide the conformational freedom necessary to achieve a productive ternary complex, which can enhance degradation potency.[4][6] Furthermore, hydrophilic PEG linkers can improve the solubility and cell permeability of PROTAC molecules, which are often large and can face challenges with these properties.[3][6]
The relationship between linker length and degradation efficiency is often not linear, necessitating a systematic evaluation to identify the optimal length for a given target.[1]
Data Presentation: Efficacy vs. PEG Linker Length
The efficacy of a PROTAC is primarily measured by two parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[5] The following tables summarize data from studies on pomalidomide-based PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation.
Table 1: Bromodomain-Containing Protein 4 (BRD4) Degraders
| PROTAC | Linker Composition (PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG 0 (Alkyl) | ~11 | >5000 | <20 | H661 |
| Compound B | PEG 1 | ~14 | >5000 | ~40 | H661 |
| Compound C | PEG 2 | ~17 | >5000 | ~50 | H661 |
| Compound D | PEG 4 | ~23 | <500 | >80 | H661 |
| Compound E | PEG 5 | ~26 | <500 | >80 | H661 |
| Data synthesized from published literature.[7] Note: This study highlights a non-linear relationship where intermediate linkers (1-2 PEG units) were less effective than shorter (alkyl) or longer linkers for this specific BRD4-CRBN PROTAC series. |
Table 2: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition (PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK-PROTAC 1 | PEG 2 | ~15 | 8.5 | >95 | MOLM-14 |
| BTK-PROTAC 2 | PEG 3 | ~18 | 4.3 | >95 | MOLM-14 |
| BTK-PROTAC 3 | PEG 4 | ~21 | 6.2 | >95 | MOLM-14 |
| BTK-PROTAC 4 | PEG 5 | ~24 | 12.7 | >95 | MOLM-14 |
| Data synthesized from published literature.[3] In this series, a clear "sweet spot" is observed, with the PEG 3 linker providing the highest potency. |
Table 3: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Pomalidomide-linker-Gefitinib | 43.4 | >90 | A549 |
| Compound 16 | Pomalidomide-linker-Gefitinib | 32.9 | >90 | A549 |
| Data synthesized from published literature.[8] While not a direct PEG comparison, this study shows how subtle changes in an ether-containing linker can impact degradation potency. Compound 16, with a slightly modified linker, showed improved degradation.[8] |
Experimental Protocols
To evaluate the efficacy of different PROTACs, several key experiments are routinely performed. Below are generalized protocols for Western Blotting and a Cell Viability Assay.[1]
Protein Degradation Analysis by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
-
Cell Culture and Treatment : Seed cells (e.g., A549, MOLM-14) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).[9] A vehicle control (e.g., DMSO) must be included.[10]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin, GAPDH) is crucial for normalization.[10][11]
-
Detection and Analysis : Develop the blot using a chemiluminescent substrate and image it.[11] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1][5]
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol assesses the downstream functional consequence of target protein degradation on cell viability.[11]
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[11]
-
Reagent Addition : Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well.[11]
-
Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement : Measure the luminescence using a plate reader.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the PROTAC concentration.[11]
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs.[3] A systematic approach involving the comparative analysis of linker length, composition, and attachment point is essential for optimizing degradation potency and selectivity.[3][5] As the data illustrates, the optimal PEG linker length is highly target-dependent, and there is no universal solution. The experimental methodologies outlined in this guide provide a robust framework for the empirical evaluation and performance comparison of novel PROTACs, enabling the development of the next generation of highly effective and specific protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Specificity of Pomalidomide-PEG4-C2-NH2 Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation specificity of Pomalidomide-PEG4-C2-NH2, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, against other well-characterized protein degraders. The specificity of a degrader molecule is paramount to its therapeutic potential, ensuring that only the intended target protein is eliminated while minimizing off-target effects that could lead to toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the objective assessment of this compound's performance.
Introduction to Pomalidomide-Mediated Degradation
Pomalidomide is an immunomodulatory drug that functions as a "molecular glue," bringing new protein substrates to the CRBN E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation. The primary and most well-characterized "neo-substrates" of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] this compound is a derivative of pomalidomide that incorporates a PEG linker, making it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation.
A known liability of pomalidomide-based degraders is the potential for off-target degradation of other zinc-finger proteins.[6][7] The specific structure of this compound, with the linker attached at the C5 position of the phthalimide ring, is a strategic design choice intended to minimize these off-target effects by creating steric hindrance that disrupts interactions with unintended zinc-finger proteins.[8]
Comparative Analysis of Degrader Specificity
To contextualize the specificity of this compound, this guide compares its known degradation profile with that of other well-studied degraders targeting different proteins: ARV-110 (Bavdegalutamide), an androgen receptor (AR) degrader, and the BET bromodomain degraders MZ1 and dBET1. While direct head-to-head quantitative proteomics data for this compound is not publicly available, the following tables are compiled from existing literature on pomalidomide and these alternative degraders to provide a comparative overview.
Quantitative Degradation Data
The following table summarizes the degradation of primary targets by their respective degraders.
| Degrader | Target Protein | Cell Line | Concentration | Degradation (%) | Reference |
| Pomalidomide | IKZF1 | MM1.S | 1 µM | >90% | [1][2][3] |
| Pomalidomide | IKZF3 | MM1.S | 1 µM | >90% | [1][2][3] |
| ARV-110 | Androgen Receptor | VCaP | 10 nM | ~95% | [9] |
| MZ1 | BRD4 | HeLa | 1 µM | >90% | |
| dBET1 | BRD2, BRD3, BRD4 | MV4;11 | 250 nM | >95% | [10] |
Off-Target Degradation Profile
This table highlights known off-target effects or the high specificity of the compared degraders based on global proteomics studies.
| Degrader | Known Off-Targets | Comments | Reference |
| Pomalidomide | Various Zinc-Finger Proteins | C5-functionalization in this compound is designed to mitigate these off-targets. | [6][7][8] |
| ARV-110 | Not significant | Global proteomics analysis showed marked selectivity for AR. | [9] |
| MZ1 | BRD2, BRD3 | Preferential degradation of BRD4 over BRD2 and BRD3. | |
| dBET1 | BRD2, BRD3 | High specificity for BET family members. | [10] |
Experimental Protocols
Assessing the specificity of a protein degrader requires rigorous experimental validation. The following are detailed methodologies for key experiments cited in this guide.
Global Quantitative Proteomics by Mass Spectrometry
This method provides an unbiased, global view of protein abundance changes in response to degrader treatment.
a. Cell Culture and Lysis:
-
Culture human multiple myeloma (MM.1S) cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear genomic DNA and clarify by centrifugation.
b. Protein Digestion and Peptide Labeling:
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the lysate to reduce the urea concentration and digest proteins with trypsin overnight.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
c. Mass Spectrometry and Data Analysis:
-
Fractionate the labeled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.
-
Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Western Blotting for Target Validation
This technique is used to validate the degradation of specific target proteins identified by proteomics.
a. Sample Preparation:
-
Treat cells and prepare lysates as described in the proteomics protocol.
-
Determine protein concentration and normalize all samples to the same concentration.
b. Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of pomalidomide-mediated degradation and a typical experimental workflow for assessing degrader specificity.
Caption: Pomalidomide-mediated protein degradation pathway.
Caption: Workflow for assessing degrader specificity.
Conclusion
This compound is a key chemical tool for the development of targeted protein degraders. Its design, featuring a C5-linked PEG chain on the pomalidomide core, is rationally optimized to enhance specificity by reducing known off-target interactions of the parent molecule with zinc-finger proteins. While direct, comprehensive proteomics data for this specific conjugate is not yet widely published, the well-established degradation of IKZF1 and IKZF3 by pomalidomide provides a strong foundation for its on-target activity. In comparison to other degraders like ARV-110 and BET-targeting PROTACs, which have demonstrated high specificity in their respective target classes, this compound is expected to exhibit a favorable specificity profile. Further quantitative proteomics studies are warranted to fully delineate its degradation landscape and confirm the attenuation of off-target effects, which will be crucial for its application in developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-C2-NH2: A Comparative Performance Analysis Against Other CRBN Ligands
In the rapidly advancing field of targeted protein degradation, the choice of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency and efficacy of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-PEG4-C2-NH2 is a functionalized ligand incorporating the high-affinity pomalidomide moiety, designed for the facile synthesis of PROTACs. This guide provides a comparative analysis of this compound's performance against other well-established CRBN ligands, namely thalidomide, lenalidomide, and its parent compound, pomalidomide.
While direct, head-to-head quantitative performance data for this compound is not extensively available in peer-reviewed literature, a robust comparison can be drawn from the well-documented performance of its parent compound, pomalidomide, in relation to other immunomodulatory drugs (IMiDs). The inclusion of a PEG4-C2-NH2 linker is primarily for the purpose of conjugation to a target protein binder and is generally designed to minimally interfere with the inherent binding affinity of the pomalidomide core to CRBN.
Executive Summary
Pomalidomide consistently demonstrates superior binding affinity to CRBN and more potent degradation of neosubstrates when compared to thalidomide and lenalidomide.[1] This enhanced potency makes pomalidomide-based ligands, such as this compound, a preferred choice for the development of highly effective PROTACs. The strategic attachment of the linker to the pomalidomide core is crucial to maintain this high-affinity interaction.
Quantitative Performance Comparison of Parent CRBN Ligands
The following table summarizes the binding affinities of the parent compounds from which this compound is derived, providing a strong indication of its expected performance.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 Complex |
| Pomalidomide | ~157 nM[1] | ~3 µM[1] |
| Lenalidomide | ~178 nM[1] | ~3 µM[1] |
| Thalidomide | Lower affinity than pomalidomide and lenalidomide | Lower potency than pomalidomide and lenalidomide |
Note: Data is compiled from different studies and experimental conditions may vary. The Kd and IC50 values serve as a benchmark for the relative binding strengths.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological mechanism and the experimental procedures used to evaluate these ligands.
The diagram above illustrates how a PROTAC, utilizing a pomalidomide-based ligand, hijacks the cellular machinery to induce the degradation of a target protein. The formation of the ternary complex is the critical step, and the high binding affinity of pomalidomide to CRBN enhances the efficiency of this process.
The evaluation of a new CRBN ligand like this compound follows a structured workflow. Initially, its binding affinity to CRBN is quantified. Subsequently, it is incorporated into a PROTAC to assess its ability to induce the degradation of a specific target protein in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of CRBN ligand performance. Below are outlines of key experimental protocols.
Cereblon (CRBN) Binding Assay: Fluorescence Polarization (FP)
This assay is widely used to determine the binding affinity of a ligand for CRBN.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled CRBN ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound, such as this compound, will compete with the tracer for binding to CRBN, causing a decrease in polarization in a concentration-dependent manner.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled CRBN tracer (e.g., fluorescein-labeled thalidomide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM TCEP, 0.01% BSA)
-
Test ligands (this compound, pomalidomide, lenalidomide, thalidomide) serially diluted in DMSO
-
Black, low-volume 384-well microplates
-
-
Procedure:
-
Add a fixed concentration of the CRBN protein and the fluorescent tracer to the wells of the microplate.
-
Add varying concentrations of the test ligands to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of the test ligand that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Targeted Protein Degradation Assay: Western Blot
This method is used to quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size using gel electrophoresis. The intensity of the protein band on the blot is proportional to the amount of that protein in the sample.
Methodology:
-
Reagents and Materials:
-
Human cell line expressing the target protein (e.g., HEK293T, MM.1S)
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells and treat them with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
Based on the strong performance of its parent compound, this compound is an excellent choice as a CRBN ligand for the development of potent PROTACs. Its high binding affinity to CRBN is expected to facilitate the efficient formation of the ternary complex, a key step in inducing targeted protein degradation. While direct comparative data for this compound is still emerging, the established superiority of pomalidomide over other IMiDs provides a solid foundation for its use in cutting-edge drug discovery and development. Researchers are encouraged to perform the described experimental protocols to generate specific data for their PROTACs of interest.
References
In Vitro Validation of Pomalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of a representative Pomalidomide-based PROTAC with an alternative, supported by experimental data and detailed protocols.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many PROTACs is the E3 ligase recruiter. Pomalidomide, a derivative of thalidomide, is a widely used recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on the in vitro validation of PROTACs synthesized with a pomalidomide-based linker, specifically "Pomalidomide-PEG4-C2-NH2".
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide-based PROTACs and VHL-based PROTACs operate on the same fundamental principle: inducing the degradation of a target protein. However, they achieve this by co-opting different E3 ubiquitin ligases.
A pomalidomide-based PROTAC, such as dBET1, forms a ternary complex between the target protein (BRD4) and the CRBN E3 ligase.[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
Comparative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, which is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes the comparative in vitro performance of the pomalidomide-based BRD4 degrader dBET1 and the VHL-based BRD4 degrader MZ1.
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Pomalidomide (CRBN) | BRD4 | LS174t | ~100 nM | >90% | [1] |
| MZ1 | VHL | BRD4 | LS174t | ~200 nM | >90% | [1] |
Note: The provided DC50 values are approximate and can vary depending on the cell line and experimental conditions.
Experimental Protocols
The in vitro validation of PROTAC activity typically involves cell-based assays to measure the degradation of the target protein. Western blotting is a standard method used for this purpose.
Western Blot Protocol for BRD4 Degradation
This protocol outlines the key steps to assess the degradation of BRD4 in a selected cell line (e.g., LS174t) following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., LS174t colorectal cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., dBET1 or MZ1) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Conclusion
The in vitro validation of this compound based PROTACs, as represented by the activity of dBET1, demonstrates potent and efficient degradation of the target protein BRD4. The comparison with the VHL-based PROTAC MZ1 highlights that while both are effective, their potency can differ, which may be influenced by factors such as the expression levels of the respective E3 ligases in the target cells. The provided experimental protocol for Western blotting offers a robust framework for researchers to independently validate the activity of their own pomalidomide-based PROTACs.
References
Head-to-Head Comparison: Pomalidomide vs. VHL E3 Ligase Linkers in PROTAC Development
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the most widely utilized for PROTAC design. This guide provides an objective, data-driven comparison of PROTACs that recruit CRBN using pomalidomide-based linkers against those that employ VHL-recruiting moieties.
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize key performance metrics for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. The data is compiled from multiple studies to highlight the degradation efficiency (DC50 and Dmax) of both pomalidomide (CRBN-based) and VHL-based degraders.
| Table 1: On-Target Degradation Efficiency of BRD4 PROTACs | |||||
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Pomalidomide (CRBN) | BRD4 | MV4;11 | 8 | >98 |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | RS4;11 | <1 | >95 |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
Key Performance Insights
Potency and Efficacy: Both pomalidomide and VHL-based PROTACs are capable of inducing potent and near-complete degradation of their target proteins, often achieving nanomolar to picomolar DC50 values and Dmax values exceeding 90%.[1] The ultimate potency is highly dependent on the specific PROTAC architecture, including the target-binding ligand and the linker, not just the E3 ligase recruiter.
Selectivity and Off-Target Effects: A significant consideration for pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) transcription factors.[2][3] This is an inherent activity of the pomalidomide scaffold. However, recent advancements in medicinal chemistry have shown that modifications at the C5 position of the phthalimide ring can sterically hinder these off-target interactions, thereby improving the selectivity profile.[3][4] VHL-based PROTACs are generally considered to have a different and potentially more favorable off-target profile, though they are not devoid of their own potential off-targets.[1]
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand significantly influence the pharmacokinetic profile of the resulting PROTAC. Pomalidomide and its analogs are relatively small, drug-like molecules, which can be advantageous for developing orally bioavailable degraders.[] In contrast, VHL ligands are typically larger and more peptide-like, which can present challenges in achieving good cell permeability and oral bioavailability.[1] However, VHL-based PROTACs have been shown to be broadly active across a wide range of cell lines.[1]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. The following are protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[6][7]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
4. Detection and Data Analysis:
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. A dose-response curve can then be generated to determine the DC50 and Dmax values.[7]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[4][8]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.
2. Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) to preserve the ubiquitinated state of the proteins.
3. Immunoprecipitation:
-
Incubate the cell lysates with a primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysates and incubate to capture the complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
4. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.[9][10][11]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
4. Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilization solution to dissolve the formazan crystals and measure the absorbance.[11]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[9]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The choice between a pomalidomide-based or a VHL-based linker for PROTAC development is a multifactorial decision that requires careful consideration of the target protein, the desired selectivity profile, and the intended therapeutic application. While both strategies can yield highly potent and efficacious degraders, they present distinct advantages and disadvantages. Pomalidomide-based PROTACs may offer a more straightforward path to oral bioavailability, but careful optimization is required to mitigate potential off-target effects. VHL-based PROTACs often exhibit broad activity and a clean off-target profile but may pose greater challenges in terms of drug-like properties. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and evaluation of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide-PEG4-C2-NH2: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-PEG4-C2-NH2, a potent E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection when handling and disposing of this compound.
This compound is a hazardous substance with the potential for reproductive harm and toxicity if ingested.[1] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance. The primary and mandatory method of disposal for this compound and any materials contaminated with it is through a licensed hazardous waste management service.
I. Core Principles of this compound Waste Management
-
Segregation is Paramount: All waste streams contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes solid waste (e.g., gloves, pipette tips, vials) and liquid waste (e.g., stock solutions, experimental media).
-
Clear and Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Secure Storage: Waste containers should be securely sealed and stored in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
II. Personal Protective Equipment (PPE) and Handling Precautions
Due to the hazardous nature of pomalidomide derivatives, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for splash risks. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary when handling the solid compound or creating aerosols. | Prevents inhalation of the potent compound. The specific type of respirator should be determined by a risk assessment. |
III. Disposal Workflow
The logical workflow for the disposal of this compound is designed to ensure safety and compliance at every step.
IV. Optional Chemical Inactivation Protocols
The following experimental protocols for chemical inactivation are provided for research purposes only and may be used as a supplementary step before collection by a waste management service . These procedures are designed to degrade the pomalidomide moiety, rendering it significantly less pharmacologically active.[2] Always consult with your institution's EHS office before attempting any chemical inactivation of hazardous waste. These procedures should be performed in a chemical fume hood with appropriate PPE.
Pomalidomide undergoes hydrolysis of its glutarimide ring, which is a key pathway for its metabolic clearance.[2] This process can be accelerated under basic conditions.
Experimental Protocol: Alkaline Hydrolysis
Objective: To hydrolyze the glutarimide ring of this compound to reduce its biological activity.
Materials:
-
This compound waste solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate glass container for the reaction.
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add 1 M NaOH solution while stirring to raise the pH to >12.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
Oxidation with sodium hypochlorite is a common and effective method for the degradation of many cytotoxic compounds.
Experimental Protocol: Oxidative Degradation
Objective: To oxidatively degrade this compound.
Materials:
-
This compound waste solution.
-
Standard household bleach (typically 5.25% sodium hypochlorite).
-
Appropriate glass container for the reaction.
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add an equal volume of sodium hypochlorite solution to the waste solution while stirring.
-
Allow the mixture to react for at least 2 hours at room temperature.
-
Dispose of the resulting solution as hazardous waste through your institution's EHS office.
V. Spill and Decontamination Procedures
In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator, before cleaning up the spill.
-
For solid spills: Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with a decontamination solution (e.g., 1:10 dilution of bleach), and carefully wipe up the material.
-
For liquid spills: Cover the spill with an absorbent material. Apply a decontamination solution and allow it to sit for at least 15 minutes before wiping it up.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Thoroughly decontaminate the affected area with a suitable cleaning agent, followed by a rinse with soap and water.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pomalidomide-PEG4-C2-NH2
Essential protocols for the safe handling, use, and disposal of Pomalidomide-PEG4-C2-NH2, a potent PROTAC molecule, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and waste disposal plans to minimize exposure risk and establish a secure research environment.
This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are designed to selectively degrade target proteins, a mechanism that holds significant promise in drug discovery.[4][5][6] However, the parent compound, Pomalidomide, is a potent thalidomide analogue with known hazardous properties, including potential carcinogenicity, mutagenicity, and teratogenicity.[7][8] Therefore, this compound must be handled with the utmost care, treating it as a highly potent and potentially cytotoxic compound.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound to prevent dermal, ocular, and respiratory exposure.[9] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Dedicated lab coat or disposable gown- Double gloving (chemotherapy-rated nitrile gloves)- Safety glasses with side shields or chemical splash goggles- FFP3 or N95 respirator |
| Preparing Solutions | - Dedicated lab coat or disposable gown- Double gloving (chemotherapy-rated nitrile gloves)- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| Administering to Cell Cultures | - Dedicated lab coat or disposable gown- Nitrile gloves- Safety glasses |
| Handling Contaminated Waste | - Dedicated lab coat or disposable gown- Double gloving (chemotherapy-rated nitrile gloves)- Safety glasses or chemical splash goggles |
Key Considerations for PPE:
-
Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves.[10] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. Gloves specifically tested against cytotoxic drugs, such as those meeting the ASTM D6978-05 standard, are recommended.[11]
-
Gowns: Use disposable gowns to protect clothing and skin from contamination.[9]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles or a full-face shield should be used.[10]
-
Respiratory Protection: When handling the powdered form of the compound, a properly fitted FFP3 or N95 respirator is essential to prevent inhalation of airborne particles.[7]
II. Operational Plan: A Step-by-Step Procedural Guide
A clear and structured operational plan is crucial for minimizing the risk of exposure during routine laboratory procedures.
1. Designated Handling Area:
-
All work with this compound, especially handling the solid form, must be conducted in a designated area. This area should be clearly marked with appropriate hazard signs.
-
Access to this area should be restricted to trained personnel.[12]
2. Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and preparation of stock solutions must be performed within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a powder containment hood is highly recommended to minimize the dispersal of airborne particles.[12]
3. Experimental Workflow:
Caption: Experimental workflow for handling this compound.
4. Stock Solution Preparation:
-
This compound is typically stored as a solid.[1] Recommended storage conditions for stock solutions are -20°C for up to one month or -80°C for up to six months.[1][13]
-
When preparing stock solutions, carefully transfer the weighed solid into a vial within a chemical fume hood.
-
Add the desired solvent (e.g., DMSO) slowly to avoid splashing. Ensure the vial is securely capped and vortexed until the compound is fully dissolved.
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and secure the area.[9]
-
Wear appropriate PPE, including double gloves, a disposable gown, and eye protection, before cleaning the spill.[9][14]
-
For small powder spills, gently cover with damp absorbent material to avoid creating dust. For liquid spills, use a cytotoxic spill kit to absorb the material.[9]
-
Collect all contaminated materials in a designated cytotoxic waste container.[9]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution, followed by a rinse with water.[9]
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
All waste generated from experiments involving this compound must be considered cytotoxic waste and segregated accordingly. This includes:
-
Empty vials and containers
-
Used PPE (gloves, gowns, shoe covers)
-
Contaminated labware (pipette tips, tubes, plates)
-
Spill cleanup materials
-
Liquid waste containing the compound
Disposal Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. syngeneintl.com [syngeneintl.com]
- 5. biocompare.com [biocompare.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
- 8. ubpbio.com [ubpbio.com]
- 9. ipservices.care [ipservices.care]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
